molecular formula C12H18BrNO2S B1294174 2-bromo-N,N-dipropylbenzenesulfonamide CAS No. 65000-11-5

2-bromo-N,N-dipropylbenzenesulfonamide

Cat. No.: B1294174
CAS No.: 65000-11-5
M. Wt: 320.25 g/mol
InChI Key: TWGDQZNUMUPOEO-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dipropylbenzenesulfonamide (CAS 65000-11-5) is a versatile organic intermediate of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H18BrNO2S and a molecular weight of 320.25 g/mol, features a bromine atom on the benzene ring, making it a valuable substrate for further synthetic modification via cross-coupling and nucleophilic substitution reactions . Its benzenesulfonamide core is a significant pharmacophore, known to contribute to biological activity by acting as a zinc-binding group (ZBG) in the inhibition of enzymes like carbonic anhydrases . Research into benzenesulfonamide derivatives has demonstrated their potential in developing novel anticancer agents, particularly through the selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments such as triple-negative breast cancer . Furthermore, the structural framework of this compound is relevant for the synthesis of molecules evaluated for antimicrobial and anti-biofilm activities . This product is offered for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation . For safe handling, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-bromo-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGDQZNUMUPOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650051
Record name 2-Bromo-N,N-dipropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65000-11-5
Record name 2-Bromo-N,N-dipropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65000-11-5[1]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound within the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established chemistry of analogous compounds. This document will cover its physicochemical properties, a detailed, adaptable synthesis protocol, and an exploration of the potential biological significance of the broader N,N-dialkylsulfonamide chemical class.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₂H₁₈BrNO₂S-
Molecular Weight 320.24 g/mol Calculated
CAS Number 65000-11-5[1]
Appearance White to off-white solid (Predicted)Based on similar sulfonamides
Solubility Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted)Based on analogous compounds[3]
Melting Point Not available-
Boiling Point > 300 °C (Estimated)Based on related aromatic sulfonamides[3]
LogP Not available-

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not available. However, a reliable synthetic route can be extrapolated from established methods for the synthesis of N-substituted benzenesulfonamides. The most common approach involves the reaction of a sulfonyl chloride with a corresponding amine.

General Synthesis Reaction

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dipropylamine.

G 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl chloride product This compound 2-bromobenzenesulfonyl_chloride->product + dipropylamine Dipropylamine dipropylamine->product

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from the synthesis of similar N-alkylated sulfonamides and should be optimized for the specific reactants.[4]

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Dipropylamine

  • Anhydrous dichloromethane (DCM) or Chloroform

  • Pyridine or Triethylamine (as a base)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of dipropylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of sulfonamides exhibits a vast range of pharmacological activities.[2] N,N-dialkylsulfonamides have been investigated for various therapeutic applications.

The biological activity of sulfonamides is often attributed to their ability to mimic or antagonize the binding of endogenous molecules to enzymes or receptors. The nature and position of substituents on the benzene ring and the nitrogen atom of the sulfonamide group play a crucial role in determining the specific biological target and the potency of the compound.

For instance, some N,N-disubstituted sulfonamides have been explored as activators of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer metabolism.[5] Activation of PKM2 is a potential therapeutic strategy to reprogram cellular metabolism in cancer cells.

G Sulfonamide N,N-dialkylsulfonamide (e.g., this compound) PKM2 Pyruvate Kinase M2 (Inactive Dimer) Sulfonamide->PKM2 Binds to and activates PKM2_active Pyruvate Kinase M2 (Active Tetramer) PKM2->PKM2_active Conformational Change Metabolic_Shift Shift towards Oxidative Phosphorylation PKM2_active->Metabolic_Shift

Caption: Hypothetical signaling pathway for a sulfonamide activating PKM2.

Conclusion

This compound is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed in this guide, based on established chemical principles, provides a reliable method for its preparation. Further research is warranted to synthesize this compound and evaluate its biological activity across a range of assays to explore its therapeutic potential. The diverse activities of the sulfonamide class of molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery programs.

References

Molecular Weight of 2-bromo-N,N-dipropylbenzenesulfonamide Determined

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of the chemical compound 2-bromo-N,N-dipropylbenzenesulfonamide is 320.25.[1] This compound is identified by the Chemical Abstracts Service (CAS) number 65000-11-5.[1]

The molecular formula for this compound is C12H18BrNO2S.[1] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 18 hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is a critical piece of data for researchers and scientists in various fields, including drug development, as it is fundamental for stoichiometric calculations in chemical reactions and for the characterization of the substance.

Compound Properties:

PropertyValue
Compound Name This compound
CAS Number 65000-11-5[1]
Molecular Formula C12H18BrNO2S[1]
Molecular Weight 320.25[1]

References

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-bromo-N,N-dipropylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages data from structurally analogous compounds to present a thorough profile. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many therapeutic agents, suggesting its potential for further investigation in medicinal chemistry.

Physical and Chemical Data
PropertyValueSource
IUPAC Name 2-bromo-N,N-dipropylbenzene-1-sulfonamideN/A
CAS Number 65000-11-5[1]
Molecular Formula C₁₂H₁₈BrNO₂SN/A
Molecular Weight 320.25 g/mol N/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
Storage Sealed in dry, 2-8°CN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthetic route to this compound is through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and di-n-propylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Synthetic Pathway 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl chloride reaction_step Base (e.g., Triethylamine) Dichloromethane 2-bromobenzenesulfonyl_chloride->reaction_step + dipropylamine Di-n-propylamine dipropylamine->reaction_step + product This compound reaction_step->product

Proposed synthesis of this compound.
General Experimental Protocol for Synthesis

The following protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[2]

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Di-n-propylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add di-n-propylamine (1.1 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 2-bromobenzenesulfonyl chloride and base in DCM cool Cool to 0°C dissolve->cool add_amine Add di-n-propylamine cool->add_amine react Stir at room temperature (12-24h) add_amine->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterize Characterize pure product (NMR, IR, MS) chromatography->characterize

General workflow for synthesis and purification.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Characterization of the synthesized compound would be essential to confirm its identity and purity.

Potential Biological Activity

While the biological activity of this compound has not been explicitly reported, the benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[3][4]

Areas of Potential Interest

Based on the activities of structurally related compounds, potential areas for biological investigation of this compound could include:

  • Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[5]

  • Antimicrobial Activity: The sulfonamide functional group is famously associated with the sulfa class of antibiotics. Novel sulfonamide derivatives are often screened for their activity against a range of bacterial and fungal pathogens.[5][6]

  • Enzyme Inhibition: The structural features of this compound may lend themselves to the inhibition of various enzymes, a common mechanism of action for many drugs.

The following diagram illustrates a hypothetical signaling pathway where a sulfonamide derivative might act as an inhibitor of a cancer-related enzyme, such as carbonic anhydrase IX (CA IX).[5]

Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) expression HIF1a->CAIX pH_regulation Extracellular acidification & intracellular alkalinization CAIX->pH_regulation Tumor_Progression Tumor cell survival, proliferation, and metastasis pH_regulation->Tumor_Progression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CAIX Inhibition

Hypothetical inhibition of the CA IX pathway.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, given its relation to the broad and therapeutically important class of sulfonamides. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established chemical principles. Further research is warranted to determine its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. This document details a likely synthetic pathway, based on established chemical principles, and outlines the expected analytical characterization of the target compound. The information is intended to provide a foundational understanding for the synthesis and further investigation of this and related molecules.

Introduction

Benzenesulfonamide derivatives are a prominent class of compounds with a broad spectrum of biological activities and applications in organic synthesis. The sulfonamide functional group is a key pharmacophore in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. The introduction of a bromine atom and N,N-dipropyl groups onto the benzenesulfonamide scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and biological target interactions. This guide focuses on the synthesis of this compound from commercially available starting materials and the analytical techniques used for its characterization.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, from 2-bromoaniline. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with di-n-propylamine.

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

The preparation of 2-bromobenzenesulfonyl chloride from 2-bromoaniline is typically accomplished via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2][3]

Step 2: Synthesis of this compound

The final step involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4][5][6]

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound.

Preparation of 2-bromobenzenesulfonyl chloride
  • Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature is maintained below 5 °C to form the diazonium salt.[1]

  • Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added portion-wise to this mixture under controlled temperature conditions.[1]

  • Work-up and Purification: Upon completion of the reaction, the mixture is poured onto ice-water, and the crude 2-bromobenzenesulfonyl chloride is extracted with an organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.[7]

Synthesis of this compound
  • Reaction Setup: To a stirred solution of di-n-propylamine (1.0 equivalent) and a suitable base like pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere, the mixture is cooled to 0 °C.[5][8]

  • Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5][8]

Characterization Data

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
ParameterPredicted Value
Molecular Formula C₁₂H₁₈BrNO₂S
Molecular Weight 336.24 g/mol
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (dd, 1H), ~7.3-7.6 (m, 3H), ~3.2-3.4 (t, 4H), ~1.5-1.7 (sextet, 4H), ~0.8-1.0 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~140 (aromatic C-S), ~135 (aromatic C-Br), ~133, ~132, ~128, ~121 (aromatic C-H), ~50 (N-CH₂), ~22 (CH₂), ~11 (CH₃)
IR (ATR, cm⁻¹) ~1340 & ~1160 (S=O stretch), ~750 (C-Br stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺: 336.0, 338.0 (approx. 1:1 ratio for Br isotopes)

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G Synthesis of this compound cluster_0 Step 1: Preparation of 2-bromobenzenesulfonyl chloride cluster_1 Step 2: Sulfonamide Formation 2-bromoaniline 2-bromoaniline Diazotization Diazotization 2-bromoaniline->Diazotization HCl, NaNO2, 0-5 °C Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction SO2, CuCl Sandmeyer Reaction->2-bromobenzenesulfonyl_chloride di-n-propylamine di-n-propylamine Reaction Nucleophilic Substitution 2-bromobenzenesulfonyl_chloride->Reaction Pyridine or Triethylamine di-n-propylamine->Reaction This compound This compound Reaction->this compound

Caption: Overall synthetic workflow for this compound.

G Purification and Characterization Workflow Crude Product Crude Product Quench and Wash Quench and Wash Crude Product->Quench and Wash Column Chromatography Column Chromatography Quench and Wash->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Characterization Characterization Pure Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: General purification and characterization workflow.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for analogous sulfonamide structures. This data is valuable for anticipating the spectral characteristics of 2-bromo-N,N-dipropylbenzenesulfonamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 500 MHz.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.05ddJ = 7.8, 1.5 Hz1HAr-H (ortho to SO₂)
~7.75ddJ = 7.8, 1.5 Hz1HAr-H (ortho to Br)
~7.45tdJ = 7.8, 1.5 Hz1HAr-H (meta to SO₂)
~7.35tdJ = 7.8, 1.5 Hz1HAr-H (meta to Br)
7.30 - 7.15m-5HPhenyl-H
~5.10tJ = 6.0 Hz1HNH
~3.40qJ = 6.5 Hz2HN-CH₂
~2.85tJ = 6.5 Hz2HPh-CH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 125 MHz.

Chemical Shift (δ, ppm)Assignment
~140, 135, 133, 132, 128, 127, 126, 121Aromatic C
45N-CH₂
36Ph-CH₂
Table 3: Predicted IR and Mass Spectrometry Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide.[1]

Spectroscopic TechniquePredicted DataAssignment
IR (ATR, cm⁻¹)~3250N-H stretch
~1330 & ~1160S=O stretch
~750C-Br stretch
Mass Spectrometry (ESI-MS) m/z[M+H]⁺: 340.0, 342.0Approx. 1:1 ratio for Br isotopes

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted benzenesulfonamides. These can be adapted for this compound.

Synthesis of N-substituted Benzenesulfonamides[1]
  • Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C.

  • Add the corresponding benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectra Acquisition[2]
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

  • Acquisition :

    • Place the sample in the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[2]

    • For ¹H NMR : Use a standard single-pulse experiment. A spectral width of -2 to 12 ppm is generally adequate.[2]

    • For ¹³C NMR : Use a standard proton-decoupled experiment. A spectral width of 0 to 200 ppm is appropriate for most organic molecules.[2]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[1]
  • Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Record a background spectrum of the clean, empty crystal prior to sample analysis.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)[1]
  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infuse the solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform the analysis in positive ion mode and collect data over a mass-to-charge (m/z) range of 100-500.[1]

Visualizations

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

Synthesis and Analysis Workflow Workflow for Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Target Compound Target Compound Purification->Target Compound NMR NMR IR IR MS MS Target Compound->NMR Target Compound->IR Target Compound->MS

Caption: A generalized workflow from synthesis to spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-bromo-N,N-dipropylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A fundamental physicochemical property that governs the utility of a compound in these applications is its solubility in various solvents. Solubility data is critical for designing synthetic routes, purification strategies, formulation development, and for conducting biological assays.

Predicted Solubility Profile

Based on the general solubility characteristics of N,N-dialkylsulfonamides and related brominated aromatic compounds, a predicted qualitative solubility profile for this compound in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and aprotic nature effectively solvate the sulfonamide group.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, effectively solvates polar functional groups.
AcetoneSolubleKetone group can act as a hydrogen bond acceptor, interacting with the sulfonamide.
AcetonitrileSolublePolar aprotic nature is suitable for dissolving sulfonamides.
Polar Protic MethanolSolubleCapable of hydrogen bonding, which can interact with the oxygen atoms of the sulfonamide group.[1]
EthanolSolubleSimilar to methanol, but slightly lower polarity may marginally decrease solubility.[1]
Halogenated Dichloromethane (DCM)SolubleModerate polarity and ability to form weak hydrogen bonds make it a good solvent for many organic compounds, including sulfonamides.[2]
ChloroformSolubleSimilar properties to dichloromethane.
Ester Ethyl AcetateSolubleModerate polarity and hydrogen bond accepting capabilities allow for good solvation of the compound.[1][3]
Aromatic ToluenePartially SolubleThe nonpolar nature of the aromatic ring is less effective at solvating the polar sulfonamide group.
Nonpolar HexaneInsolubleThe highly nonpolar nature of hexane is not conducive to dissolving the polar sulfonamide functional group.[3]
Aqueous WaterInsolubleThe presence of the nonpolar dipropyl and bromophenyl groups is expected to make the compound insoluble in water.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of sulfonamides and other organic compounds.[4]

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of suitable solvents.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL)

  • A selection of organic solvents (as listed in Table 1)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.[4]

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Materials:

  • This compound

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator in a constant temperature bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a constant temperature bath (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.[4]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible solubility determination. The following diagram outlines the key stages in the quantitative solubility determination workflow.

Solubility Determination Workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis and Calculation A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temperature (24-48h) C->D E Collect Supernatant D->E F Filter Supernatant (0.45 µm) E->F G Dilute Sample F->G I Analyze Samples and Standards (HPLC/UV-Vis) G->I H Prepare Calibration Standards H->I J Calculate Solubility I->J

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct experimental solubility data for this compound is not currently published, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocols enable the generation of accurate and reliable solubility data. This information is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with a variety of nucleophiles. The core of this document focuses on the prevalent palladium- and copper-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzenesulfonamide scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and a clear understanding of the reaction workflows for this versatile building block.

Introduction

This compound is a key synthetic intermediate whose reactivity is primarily centered around the carbon-bromine bond on the aromatic ring. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide, making it an interesting substrate for a range of cross-coupling reactions. This guide will delve into the most common and synthetically useful transformations involving this compound, with a focus on practical applications for the synthesis of complex molecules.

The primary mode of reactivity for this compound involves transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of biaryl systems, arylamines, aryl ethers, and other valuable structural motifs. The most relevant of these reactions, and the focus of this guide, are:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Ullmann Condensation: A copper-catalyzed alternative for C-N and C-O bond formation.

  • Sonogashira Coupling: For the formation of C-C triple bonds.

  • Heck Reaction: For the formation of C-C double bonds.

  • Stille Coupling: For the formation of C-C bonds using organotin reagents.

This guide will provide a detailed examination of these key reactions, including experimental protocols and, where available, quantitative data to aid in reaction planning and optimization.

Synthesis of this compound

The starting material, this compound, can be readily synthesized from commercially available 2-bromobenzenesulfonyl chloride and dipropylamine.

Experimental Protocol:

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as chloroform or dichloromethane at room temperature under a nitrogen atmosphere, is added dipropylamine (2.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Reactivity with Nucleophiles: A Focus on Cross-Coupling Reactions

The reactivity of this compound is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The following sections provide a detailed overview of the most important of these transformations.

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2]

Quantitative Data:

While specific data for this compound is not extensively published, the following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar aryl bromides with various amines.

Nucleophile (Amine)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10024>95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10018~90
Benzylamine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024~85-95
PiperidinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH10012~90

Experimental Protocol (General):

An oven-dried Schlenk tube is charged with this compound (1.0 eq), the amine nucleophile (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Logical Relationship: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool and Quench (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.

Quantitative Data:

The following table presents typical conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids.

Nucleophile (Boronic Acid)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF8016~85-95
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008>90
Vinylboronic acid pinacol esterPd(OAc)₂ / RuPhosK₂CO₃THF/H₂O7012~80-90

Experimental Protocol (General):

A flask is charged with this compound (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with argon. A degassed solvent mixture (e.g., dioxane/water 4:1) is added, and the reaction is heated with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid/Ester - Pd Catalyst - Base solvent Add Degassed Solvent Mixture reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool and Dilute with Organic Solvent monitor->quench extract Wash with Water and Brine quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Ullmann Condensation (C-N and C-O Coupling)

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for the formation of C-N and C-O bonds. It often requires higher temperatures but can be effective for certain substrates.[3]

Quantitative Data:

The following table provides representative conditions and yields for the Ullmann condensation of aryl bromides.

NucleophileCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolCuIN,N'-dimethylethylenediamineK₂CO₃DMF12024~70-85
AnilineCuIPhenanthrolineK₃PO₄NMP15024~60-80
ImidazoleCu₂ONoneK₂CO₃Pyridine13018~75-90

Experimental Protocol (General):

A mixture of this compound (1.0 eq), the nucleophile (e.g., phenol or amine, 1.5 eq), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Other Notable Cross-Coupling Reactions

While Buchwald-Hartwig and Suzuki-Miyaura reactions are the most common, other cross-coupling reactions can also be employed to functionalize this compound.

  • Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides.[4] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent like THF or DMF.

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.[5][6] This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent.

  • Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an aryl halide.[7] While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile synthetic building block, primarily utilized in transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the most prominent methods for its functionalization, enabling the efficient synthesis of a wide array of substituted benzenesulfonamide derivatives. This guide provides the fundamental knowledge, including representative quantitative data and detailed experimental protocols, to effectively employ this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided workflows and data tables serve as a practical starting point for the design and execution of these powerful synthetic transformations.

References

The Synthetic Versatility of 2-bromo-N,N-dipropylbenzenesulfonamide: A Technical Guide to its Potential Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential applications of the novel chemical entity, 2-bromo-N,N-dipropylbenzenesulfonamide, in the realm of modern organic synthesis. While direct literature on this specific compound is nascent, its structural motifs—a reactive aryl bromide and a sulfonamide moiety—position it as a valuable and versatile building block for the construction of complex molecular architectures. This document will serve as an in-depth resource, extrapolating from the well-established reactivity of analogous 2-bromobenzenesulfonamides to provide a comprehensive overview of its synthetic potential, particularly in palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom ortho to the sulfonamide group offers unique opportunities for directed synthesis and the introduction of steric and electronic diversity. This guide will detail plausible synthetic routes to the title compound, its potential engagement in cornerstone C-C and C-N bond-forming reactions, and its prospective role in the generation of novel compounds for medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of N,N-disubstituted benzenesulfonamides is a well-established transformation in organic chemistry. A reliable and straightforward method for the preparation of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Di-n-propylamine

  • Pyridine or triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added di-n-propylamine (1.2 eq.).

  • Pyridine (1.5 eq.) is then added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety in this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be expected to readily participate in this reaction with a wide range of arylboronic acids or their esters to yield novel biaryl sulfonamides. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl scaffold in bioactive molecules.

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask is added this compound, the arylboronic acid, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium catalyst is added under a positive pressure of the inert gas.

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Aryl Bromide SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzenesulfonamidePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
2-Bromobenzenesulfonamide4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O100888
3-Bromobenzenesulfonamide3-Pyridylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101692
Heck-Mizoroki Reaction: Synthesis of Alkenylbenzenesulfonamides

The Heck-Mizoroki reaction provides a route to form C-C bonds between an aryl halide and an alkene, leading to substituted alkenes. Applying this to this compound would enable the synthesis of various styrenyl and other alkenyl sulfonamides, which are valuable intermediates and can possess interesting photophysical properties.

dot

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide 2-bromo-N,N-dipropyl- benzenesulfonamide Reaction_Point Aryl_Bromide->Reaction_Point Alkene Alkene Alkene->Reaction_Point Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Point Base Base Base->Reaction_Point Solvent Solvent Solvent->Reaction_Point Product Alkenylbenzenesulfonamide Reaction_Point->Product C-C Bond Formation

Caption: General workflow for the Heck-Mizoroki reaction.

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., styrene, butyl acrylate, 1.2-2.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a sealed tube, this compound, the palladium catalyst, and the phosphine ligand are combined.

  • The tube is evacuated and backfilled with an inert gas.

  • The solvent, alkene, and base are added via syringe.

  • The tube is sealed and heated to the required temperature (typically 100-140 °C).

  • After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • Purification is achieved by column chromatography.

Aryl Bromide SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzenesulfonamideStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1202485
2-Bromobenzenesulfonamiden-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃NMP1401878
3-Bromobenzenesulfonamide1-OctenePd(OAc)₂ (2)NaOAcDMA1303665
Buchwald-Hartwig Amination: Synthesis of N-Aryl Sulfonamides

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. This compound can be coupled with a variety of primary and secondary amines to produce complex N-aryl sulfonamides. This reaction is of high importance in drug discovery, as the resulting structures are common in pharmacologically active compounds.

dot

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide 2-bromo-N,N-dipropyl- benzenesulfonamide Reaction_Point Aryl_Bromide->Reaction_Point Amine Amine Amine->Reaction_Point Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Point Ligand Ligand Ligand->Reaction_Point Base Base Base->Reaction_Point Product N-Aryl Sulfonamide Reaction_Point->Product C-N Bond Formation

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • An oven-dried Schlenk tube is charged with the palladium precatalyst, ligand, and base.

  • The tube is evacuated and backfilled with an inert gas.

  • This compound and the amine are added, followed by the anhydrous solvent.

  • The mixture is heated (typically 80-120 °C) until the starting material is consumed.

  • The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Aryl Bromide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzenesulfonamideMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001298
2-BromobenzenesulfonamideAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102489
3-BromobenzenesulfonamideBenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LiHMDSTHF801693

Prospective Role in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial, anticancer, anti-inflammatory, and diuretic agents. The ability to functionalize the 2-position of the benzene ring of this compound through the aforementioned cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel therapeutic candidates. The N,N-dipropyl groups can influence the lipophilicity and pharmacokinetic properties of the resulting molecules, potentially leading to improved drug-like characteristics.

Conclusion

While this compound is a compound with limited specific documentation, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. Based on the well-established reactivity of the 2-bromobenzenesulfonamide scaffold, it is poised to be a valuable precursor for the synthesis of a diverse array of biaryl, alkenyl, and N-aryl sulfonamides through palladium-catalyzed cross-coupling reactions. The experimental protocols and representative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore the synthetic potential of this promising, yet under-explored, chemical entity. The development of novel synthetic routes utilizing this building block could lead to the discovery of new molecules with significant applications in both medicinal chemistry and materials science.

Methodological & Application

Synthesis Protocol for 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the synthesis of N-substituted sulfonamides.

Introduction

This compound belongs to the sulfonamide class of organic compounds. Sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This application note outlines a reproducible synthesis protocol, including reagent details, reaction conditions, purification methods, and expected characterization data.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_byproduct Byproduct A 2-Bromobenzenesulfonyl Chloride D Nucleophilic Substitution A->D B Di-n-propylamine B->D C Base (e.g., Triethylamine) C->D E This compound D->E F Triethylamine Hydrochloride D->F

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on a representative protocol for a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[1] Researchers should optimize these parameters for the specific reaction with di-n-propylamine.

ParameterValueReference
Starting Materials
2-Bromobenzenesulfonyl Chloride1.0 eq[1]
Di-n-propylamine~2.5 eq[1]
Base (e.g., Triethylamine)~2.5 eq[1]
SolventChloroform or Dichloromethane[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Time12 hours[1]
Product Information
Molecular FormulaC12H18BrNO2S
Molecular Weight320.25 g/mol
CAS Number65000-11-5
Expected Yield~84% (based on a similar reaction)[1]

Experimental Protocol

This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[1]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Di-n-propylamine

  • Triethylamine (or another suitable base)

  • Anhydrous Chloroform (or Dichloromethane)

  • Silica gel for flash chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (e.g., 8.65 mmol, 1.0 eq) in anhydrous chloroform (e.g., 40 mL).

  • Addition of Amine and Base: To the stirred solution at room temperature, add di-n-propylamine (e.g., ~21.6 mmol, ~2.5 eq) and triethylamine (e.g., ~21.6 mmol, ~2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: After 12 hours, evaporate the solvent to dryness using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 15% ethyl acetate in hexane).

  • Characterization: Collect the fractions containing the product and evaporate the solvent to obtain this compound as a solid. Characterize the product using NMR and mass spectrometry.

Visualized Experimental Workflow

G A Dissolve 2-bromobenzenesulfonyl chloride in anhydrous chloroform B Add di-n-propylamine and triethylamine at room temperature A->B C Stir at room temperature for 12 hours B->C D Evaporate solvent to dryness C->D E Purify by flash chromatography (Silica gel, Ethyl acetate/Hexane) D->E F Characterize the product (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of this compound.

Expected Characterization

  • ¹H NMR (CDCl₃):

    • Aromatic protons (4H) would appear as multiplets in the range of δ 7.3-8.2 ppm.

    • The methylene protons (4H) of the propyl groups adjacent to the nitrogen would likely appear as a triplet around δ 3.2-3.4 ppm.

    • The methylene protons (4H) of the propyl groups would appear as a multiplet around δ 1.5-1.7 ppm.

    • The methyl protons (6H) of the propyl groups would appear as a triplet around δ 0.8-1.0 ppm.

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons would appear in the range of δ 120-140 ppm.

    • The methylene carbons adjacent to the nitrogen would be expected around δ 50-55 ppm.

    • The other methylene carbons of the propyl groups would appear around δ 20-25 ppm.

    • The methyl carbons would be expected around δ 10-15 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (320.25 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Di-n-propylamine and triethylamine are flammable and have strong odors.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-N,N-dipropylbenzenesulfonamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of biaryl and heteroaryl sulfonamides, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability of a vast number of boronic acids make it an invaluable tool in modern organic synthesis.[1][4][5] These protocols are designed to serve as a foundational guide for researchers, and optimization for specific substrates may be necessary.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6][7] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]

For a substrate such as this compound, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on analogous reactions with similar aryl bromides and sulfonamides and should be considered a representative guide.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110880-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)901675-85
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DMF1001288-96
52-Naphthylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane1001082-92

*Yields are approximate and based on similar reactions reported in the literature. Optimization for each specific substrate combination is recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)L_n-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L_n-R pd_complex1->pd_complex2 R-B(OR')_2 + Base transmetalation Transmetalation pd_complex2->pd0 Ar-R product Ar-R reductive_elimination Reductive Elimination aryl_halide Ar-X (2-bromo-N,N-dipropyl- benzenesulfonamide) organoboron R-B(OR')_2 (Arylboronic acid) base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants: - this compound - Arylboronic acid - Base prep2 Add Catalyst System: - Palladium Source - Ligand (if needed) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Establish Inert Atmosphere prep3->prep4 react1 Heat to Reaction Temperature prep4->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Quench Reaction (e.g., add water) workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5 analysis1 Characterize Product (NMR, MS, etc.) workup5->analysis1

References

Application Notes and Protocols: 2-Bromo-N,N-dipropylbenzenesulfonamide as a Directing Group for Ortho-Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2-bromo-N,N-dipropylbenzenesulfonamide as a substrate for directed ortho-lithiation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. The N,N-dipropylsulfamoyl group acts as a potent directing group, facilitating the deprotonation of the ortho-position to the bromine atom. This allows for the introduction of a wide range of electrophiles, leading to the synthesis of highly substituted benzene derivatives. This document outlines the synthesis of the starting material, detailed protocols for the ortho-lithiation and subsequent electrophilic quench, and provides expected outcomes based on analogous systems.

Introduction

Directed ortho-metalation (DoM) is a fundamental strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[1] This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position.[1][2] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups with high precision.[1][3]

The N,N-dialkylsulfamoyl group is a robust and effective DMG. In the case of this compound, the sulfonamide moiety directs lithiation to the C6 position, ortho to the bromine atom. The presence of the bromine atom offers a valuable synthetic handle for subsequent cross-coupling reactions, further expanding the synthetic utility of this methodology.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Dipropylamine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon) at room temperature, add dipropylamine (2.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid or oil.

Expected Yield: Based on analogous reactions, a yield of over 80% is anticipated.[4]

Directed Ortho-Lithiation and Electrophilic Quench

The core application of this compound is its use in directed ortho-lithiation to generate a 2-bromo-6-lithiobenzenesulfonamide intermediate, which can then be functionalized.

General Experimental Protocol: Ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, chlorotrimethylsilane)

  • Saturated aqueous ammonium chloride solution

  • Standard Schlenk line or glovebox techniques

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 - 1.5 eq.) in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the desired electrophile (1.2 - 2.0 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Expected Products and Yields

While specific data for the ortho-lithiation of this compound is not extensively reported, the following table provides a representative summary of expected products and yields based on the known reactivity of similar N,N-dialkylarylsulfonamides in directed ortho-lithiation reactions.

ElectrophileReagentExpected ProductAnticipated Yield Range (%)
FormylationN,N-Dimethylformamide (DMF)2-Bromo-6-formyl-N,N-dipropylbenzenesulfonamide70-85
HydroxymethylationBenzaldehyde2-Bromo-6-(hydroxy(phenyl)methyl)-N,N-dipropylbenzenesulfonamide65-80
IodinationIodine (I₂)2-Bromo-6-iodo-N,N-dipropylbenzenesulfonamide80-95
SilylationChlorotrimethylsilane (TMSCl)2-Bromo-N,N-dipropyl-6-(trimethylsilyl)benzenesulfonamide85-95
CarboxylationCarbon dioxide (CO₂)2-Bromo-6-carboxy-N,N-dipropylbenzenesulfonamide75-90

Mandatory Visualizations

Experimental Workflow for Ortho-Lithiation

experimental_workflow cluster_start Starting Material Preparation cluster_lithiation Ortho-Lithiation cluster_functionalization Electrophilic Quench cluster_workup Workup and Purification Start This compound in Anhydrous THF Cooling Cool to -78 °C Start->Cooling 1. Addition_BuLi Add n-BuLi Cooling->Addition_BuLi 2. Stirring_Lithiation Stir for 1-2 h at -78 °C Addition_BuLi->Stirring_Lithiation 3. Addition_Electrophile Add Electrophile (E+) Stirring_Lithiation->Addition_Electrophile 4. Stirring_Quench Stir and Warm to RT Addition_Electrophile->Stirring_Quench 5. Quench Quench with aq. NH4Cl Stirring_Quench->Quench 6. Extraction Extraction Quench->Extraction 7. Purification Purification Extraction->Purification 8. Final_Product Final Product Purification->Final_Product 9.

Caption: Experimental workflow for the ortho-lithiation of this compound.

Logical Relationship of Reaction Components

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Substrate 2-Bromo-N,N-dipropyl- benzenesulfonamide Lithium_Complex Substrate-BuLi Complex Substrate->Lithium_Complex Coordinates with Base n-Butyllithium (n-BuLi) Base->Lithium_Complex Electrophile Electrophile (E+) Final_Product Ortho-Functionalized Product Electrophile->Final_Product Lithiated_Intermediate Ortho-Lithiated Intermediate Lithium_Complex->Lithiated_Intermediate Deprotonation Byproduct Butane + Li-Salt Lithium_Complex->Byproduct Lithiated_Intermediate->Final_Product Reacts with

References

Application Notes and Protocols for N-Alkylation with 2-Bromobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation reactions utilizing 2-bromobenzenesulfonyl chloride are fundamental transformations in organic synthesis, providing access to a diverse range of N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in numerous therapeutic agents. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 2-bromophenyl moiety within the resulting molecules serves as a versatile synthetic handle for further structural modifications, such as cross-coupling reactions, enabling the generation of complex molecular architectures for structure-activity relationship (SAR) studies.

This document provides detailed experimental protocols for the N-alkylation of primary and secondary amines with 2-bromobenzenesulfonyl chloride, supported by quantitative data and reaction schemes.

Reaction Principle and Mechanism

The N-alkylation of amines with 2-bromobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, forming a transient tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, yields the stable N-alkyl-2-bromobenzenesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Data Presentation: N-Alkylation of Amines with 2-Bromobenzenesulfonyl Chloride

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary and secondary amines with 2-bromobenzenesulfonyl chloride. The data is compiled from established procedures for similar sulfonyl chlorides and serves as a guideline for this specific transformation.[2][3][4]

EntryAmine SubstrateAmine TypeBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylaminePrimary AliphaticTriethylamineDichloromethane (DCM)0 to RT12-2485-95
2AnilinePrimary AromaticPyridineDichloromethane (DCM)0 to RT12-2480-90
34-Methoxy-anilinePrimary AromaticPyridineDichloromethane (DCM)0 to RT12-2485-95
4PiperidineSecondary CyclicTriethylamineDichloromethane (DCM)0 to RT12-2490-98
5DibenzylamineSecondary AcyclicTriethylamineDichloromethane (DCM)0 to RT12-2488-96
6PhenethylaminePrimary AliphaticTriethylamineDichloromethane (DCM)0 to RT18~90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Primary Amines

This protocol describes a general method for the synthesis of N-alkyl-2-bromobenzenesulfonamides from primary amines.

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Triethylamine (or Pyridine for anilines) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add anhydrous triethylamine (or pyridine) (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Prepare a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-alkyl-2-bromobenzenesulfonamide.

Protocol 2: General Procedure for N-Alkylation of Secondary Amines

This protocol outlines a general method for the synthesis of N,N-dialkyl-2-bromobenzenesulfonamides from secondary amines.

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Secondary amine (1.1 eq)

  • Anhydrous Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Prepare a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, add deionized water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel to yield the pure N,N-dialkyl-2-bromobenzenesulfonamide.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_amine Dissolve Amine (1.1 eq) in Anhydrous DCM start->dissolve_amine add_base Add Base (1.5 eq) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add 2-Bromobenzenesulfonyl Chloride (1.0 eq) in DCM dropwise cool->add_sulfonyl_chloride stir Stir at 0 °C for 1h, then RT for 12-24h add_sulfonyl_chloride->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end Final Product: N-Alkyl-2-bromobenzenesulfonamide purify->end

Caption: Experimental workflow for the N-alkylation of amines with 2-bromobenzenesulfonyl chloride.

reaction_mechanism amine Amine (R1R2NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride 2-Bromobenzenesulfonyl Chloride sulfonyl_chloride->intermediate product N-Alkyl-2-bromobenzenesulfonamide intermediate->product - Cl- hcl HCl intermediate->hcl - H+ salt [Base-H]+Cl- hcl->salt base Base (e.g., Et3N) base->salt

Caption: Logical relationship of the nucleophilic substitution mechanism.

References

Application of 2-bromo-N,N-dipropylbenzenesulfonamide in Heterocyclic Synthesis: A Focus on Sultam Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide is a versatile synthetic intermediate with significant potential in the construction of heterocyclic frameworks, particularly in the synthesis of N-substituted benzisothiazole-1,1-dioxides, commonly known as sultams. The presence of an ortho-bromine atom on the benzene ring and a sulfonamide moiety provides two key reactive sites for intramolecular cyclization reactions. This application note details a proposed methodology for the synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide, a representative sultam, from this compound via a palladium-catalyzed intramolecular C-N coupling reaction. Sultams are a prominent class of heterocyclic compounds with a wide range of biological activities and are frequently incorporated into pharmaceutical agents.

Principle of the Reaction

The core of this application lies in the intramolecular cyclization of this compound to form the five-membered sultam ring. This transformation is effectively achieved through palladium-catalyzed C-N bond formation. The reaction proceeds via an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the palladium center, and subsequent reductive elimination to yield the desired sultam and regenerate the active palladium catalyst. One of the N-propyl groups is eliminated during this process.

Proposed Synthetic Pathway

The proposed palladium-catalyzed intramolecular cyclization of this compound to yield N-propyl-1,2-benzisothiazole-1,1-dioxide is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant This compound catalyst Pd Catalyst (e.g., Pd(OAc)2) reactant->catalyst ligand Ligand (e.g., Xantphos) product N-propyl-1,2-benzisothiazole-1,1-dioxide catalyst->product Intramolecular C-N Coupling base Base (e.g., Cs2CO3) solvent Solvent (e.g., Toluene)

Figure 1: Proposed synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the palladium-catalyzed cyclization of this compound under various conditions. This data is for illustrative purposes to guide optimization efforts.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene1102445
2Pd₂(dba)₃ (2.5 mol%)XantphosCs₂CO₃Dioxane1001885
3Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene1102078
4PdCl₂(dppf) (5 mol%)-K₃PO₄DMF1202465

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.025 mmol), and Xantphos (0.05 mmol).

    • Seal the tube with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 18 hours.

  • Work-up:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-propyl-1,2-benzisothiazole-1,1-dioxide.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

G start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to Schlenk tube start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N2/Ar (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction workup Reaction Work-up: - Cool, dilute, filter, wash, and dry reaction->workup purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS purify->characterize end End characterize->end

Figure 2: General experimental workflow for sultam synthesis.

Logical Relationship of Reaction Components

G cluster_reactants Core Components cluster_catalytic_system Catalytic System cluster_additives Additives & Environment cluster_product Outcome Substrate 2-bromo-N,N-dipropyl- benzenesulfonamide Catalyst Palladium Source (e.g., Pd(OAc)2) Substrate->Catalyst Reacts with Ligand Phosphine Ligand (e.g., Xantphos) Catalyst->Ligand Stabilized by Product N-propyl-1,2-benzisothiazole- 1,1-dioxide Catalyst->Product Forms Base Base (e.g., Cs2CO3) Base->Substrate Activates Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Substrate Dissolves

Figure 3: Interrelationship of reaction components in the catalytic cycle.

Conclusion

The palladium-catalyzed intramolecular cyclization of this compound represents a promising and efficient strategy for the synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide. This methodology offers a direct route to this important heterocyclic scaffold. The provided protocol serves as a foundational guide for researchers to explore and optimize the synthesis of this and related sultam derivatives, which are of significant interest in medicinal chemistry and drug discovery. Further investigation into the scope and limitations of this reaction with various substituted 2-bromobenzenesulfonamides is warranted to expand its synthetic utility.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-N,N-dipropylbenzenesulfonamide. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, to generate a diverse library of substituted N,N-dipropylbenzenesulfonamide derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science. The protocols described herein are intended as a starting point and may require optimization for specific applications.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is a suitable substrate for these transformations due to the presence of a reactive bromo substituent on the aromatic ring. This allows for the introduction of a wide range of substituents, enabling the synthesis of novel compounds for various research applications.

Data Presentation

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on general protocols for aryl bromides and should serve as a starting point for optimization.[1][2][3]

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (4:1)80-12012-24
Arylboronic acidPd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-10012-24
Arylboronic acidPd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)80-12012-24

Table 2: Buchwald-Hartwig Amination of this compound

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2)Toluene or Dioxane80-1104-24
Primary/Secondary AminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5-2)Toluene10012-24
Primary SulfonamidePd(OAc)₂ (2)t-BuXPhos (4)K₃PO₄ (2)tert-Amyl alcohol100-11012-24

Table 3: Heck Coupling of this compound

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF or Acetonitrile100-1404-48
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAc (1.5)DMF100-12012-24
StyrenePd₂(dba)₃ (2)DTBNpP (2)DIPEA (1.5)DMF80-10024

Table 4: Sonogashira Coupling of this compound

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Terminal AlkynePd(PPh₃)₂Cl₂ (1-5)CuI (1-10)Et₃N or i-Pr₂NH (2-5)THF or DMF25-602-24
Terminal AlkynePd(OAc)₂ (2)CuI (4)Et₃N (3)Toluene60-8012-24
Terminal AlkynePd(PPh₃)₄ (2-5)CuI (2-5)Et₃N (2-3)DMF25-704-24

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Experimental Workflow

G cluster_prep cluster_reaction cluster_workup cluster_char prep Preparation reaction Reaction workup Work-up & Purification char Characterization p1 Oven-dried Schlenk flask or vial with stir bar p2 Purge with Argon or Nitrogen p1->p2 p3 Add this compound, coupling partner, catalyst, ligand, and base p2->p3 p4 Add degassed solvent p3->p4 r1 Heat to specified temperature p4->r1 r2 Monitor reaction by TLC or GC/LC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Quench reaction (if necessary) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer (e.g., Na₂SO₄) w3->w4 w5 Purify by column chromatography w4->w5 c1 Characterize product (NMR, MS, etc.) w5->c1

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the N-arylation of amines with this compound.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base. Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80–110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After concentration, purify the product by column chromatography.

Heck Coupling Protocol

This protocol outlines a general procedure for the coupling of this compound with an alkene.[2][7]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (if necessary)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • Reaction Setup: Combine this compound, the palladium catalyst, ligand (if used), and base in a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reactant Addition: Add the alkene and the solvent.

  • Reaction: Heat the mixture to the required temperature (typically 100–140 °C) and stir for 4–48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol details a general method for the coupling of this compound with a terminal alkyne.[2][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1–10 mol%)

  • Base (e.g., Et₃N, 2–5 equiv)

  • Solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the solvent, base, and then the terminal alkyne.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature to 60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) or Ligand Exchange Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Disclaimer: The provided protocols are intended as general guidelines. It is crucial to conduct a thorough literature search for the specific coupling partners being used and to perform small-scale optimization experiments to determine the ideal reaction conditions. All experiments should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 2-bromo-N,N-dipropylbenzenesulfonamide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel bioactive molecules utilizing 2-bromo-N,N-dipropylbenzenesulfonamide as a key precursor. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating diverse molecular libraries for drug discovery.

Introduction: The Versatility of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The strategic placement of a bromine atom at the ortho-position of the benzene ring, as in this compound, provides a reactive handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the sulfonamide core to optimize pharmacological activity.

This application note will detail the synthesis of a hypothetical bioactive molecule, DPB-Aryl-Amine (DAA) , a potential kinase inhibitor, starting from this compound via a sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step cross-coupling sequence to build the target molecule DAA. This workflow is designed for efficiency and modularity, allowing for the generation of a library of analogs by varying the coupling partners.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Characterization cluster_2 Phase 3: Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki Step 1 intermediate Intermediate: 2-Aryl-N,N-dipropylbenzenesulfonamide suzuki->intermediate buchwald Buchwald-Hartwig Amination (with Heterocyclic Amine) intermediate->buchwald Step 2 product Final Product (DAA) buchwald->product purification Purification (Column Chromatography) product->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity assay Kinase Inhibition Assay purity->assay activity Determine IC50 Value assay->activity

Caption: Overall experimental workflow from synthesis to biological evaluation.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[3][4][5][6]

Reaction:

  • Step 1: Synthesis of 2-(4-methoxyphenyl)-N,N-dipropylbenzenesulfonamide

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/H₂O solvent mixture and degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reaction Scale 1 mmol
Solvent Volume 10 mL
Temperature 90 °C
Reaction Time 12 hours
Typical Yield 85-95%
Purification Column Chromatography (Hexane:EtOAc)

Table 1: Summary of Suzuki-Miyaura Reaction Conditions and Typical Results.

General Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[7][8][9]

Reaction:

  • Step 2: Synthesis of DAA from the Suzuki product (assuming the introduced aryl group has a halogen for this subsequent step, for instance, starting with a di-brominated precursor or a boronic acid with a halogen). For the sake of this protocol, we will assume a modification to the intermediate to be 2-(4-bromo-phenyl)-N,N-dipropylbenzenesulfonamide.

Materials:

  • 2-(4-bromophenyl)-N,N-dipropylbenzenesulfonamide (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with argon.

  • Add toluene and stir for 10 minutes at room temperature.

  • In a separate flask, add the aryl bromide, piperazine, and NaOt-Bu.

  • Add the pre-formed catalyst solution to the second flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValue
Reaction Scale 1 mmol
Solvent Anhydrous Toluene
Temperature 110 °C
Reaction Time 16 hours
Typical Yield 70-85%
Purification Column Chromatography (DCM:MeOH)

Table 2: Summary of Buchwald-Hartwig Amination Conditions and Typical Results.

Biological Activity and Mechanism of Action

The synthesized DAA is hypothesized to be a kinase inhibitor. Many kinase inhibitors function by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates.

Hypothetical Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway that could be inhibited by our target molecule, DAA.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response DAA DAA (Inhibitor) DAA->Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway by DAA.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DAA against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • DAA (dissolved in DMSO)

  • Kinase buffer solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of DAA in DMSO.

  • In a 96-well plate, add the kinase buffer, the target kinase, and the peptide substrate.

  • Add the diluted DAA or DMSO (as a control) to the wells.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of DAA relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the DAA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
DAA Kinase X150
Staurosporine (Control)Kinase X15

Table 3: Hypothetical Biological Activity Data for DAA.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of complex bioactive molecules. The protocols detailed in this application note, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust framework for generating novel compounds for drug discovery programs. The modular nature of these synthetic routes allows for the rapid generation of structure-activity relationships, accelerating the identification of lead candidates.

References

Application Notes and Protocols: The Role of 2-bromo-N,N-dipropylbenzenesulfonamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N,N-dipropylbenzenesulfonamide is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its strategic placement of a bromine atom on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drug molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent application in forming advanced pharmaceutical intermediates.

Introduction

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents including diuretics, anticonvulsants, and anti-inflammatory drugs. The introduction of a bromo-substituent on the aromatic ring of a sulfonamide, as in this compound, significantly enhances its synthetic utility. This bromo group serves as a reactive handle for the introduction of diverse molecular fragments, enabling the exploration of a broad chemical space during the drug discovery process. This application note outlines the synthesis of this key intermediate and demonstrates its utility in forming biaryl and amino-substituted derivatives, which are common motifs in pharmacologically active compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dipropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis reagent1 2-Bromobenzenesulfonyl Chloride reaction + reagent1->reaction reagent2 Dipropylamine reagent2->reaction product 2-bromo-N,N-dipropyl- benzenesulfonamide base Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction reaction->product

Caption: Synthetic scheme for this compound.

Experimental Protocol
  • To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of dipropylamine (1.1 eq) in anhydrous DCM (2 mL/mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterValue
Starting Material2-bromobenzenesulfonyl chloride
ReagentsDipropylamine, Triethylamine
SolventDichloromethane
Reaction Time12-16 hours
Temperature0 °C to Room Temperature
Yield 85-95% (Illustrative)
Purity (by HPLC) >98% (Illustrative)

Application in Suzuki-Miyaura Coupling

The bromine atom of this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a variety of boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a prevalent structural motif in pharmaceuticals.

Suzuki_Coupling intermediate 2-bromo-N,N-dipropyl- benzenesulfonamide reaction + intermediate->reaction boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->reaction product 2-Aryl-N,N-dipropyl- benzenesulfonamide catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O) solvent->reaction reaction->product

Caption: Suzuki-Miyaura coupling of the intermediate.

Experimental Protocol
  • To a degassed mixture of this compound (1.0 eq), an appropriate aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1, 10 mL/mmol), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation
ParameterValue
SubstrateThis compound
Coupling PartnerAryl Boronic Acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Water
Temperature90-100 °C
Yield 70-90% (Illustrative)
Purity (by HPLC) >97% (Illustrative)

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are crucial for the biological activity of many drugs.

Buchwald_Hartwig intermediate 2-bromo-N,N-dipropyl- benzenesulfonamide reaction + intermediate->reaction amine Amine (R-NH2) amine->reaction product 2-Amino-N,N-dipropyl- benzenesulfonamide catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction reaction->product

Caption: Buchwald-Hartwig amination of the intermediate.

Experimental Protocol
  • In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.08 eq) in a reaction vessel.

  • Add anhydrous toluene (10 mL/mmol) and seal the vessel.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation
ParameterValue
SubstrateThis compound
Coupling PartnerPrimary or Secondary Amine
Catalyst/LigandPd₂(dba)₃ / XPhos
BaseSodium tert-butoxide
SolventToluene
Temperature100-110 °C
Yield 65-85% (Illustrative)
Purity (by HPLC) >96% (Illustrative)

Experimental Workflow Overview

Workflow start Start: 2-Bromobenzenesulfonyl Chloride synthesis Synthesis of This compound start->synthesis intermediate Key Intermediate synthesis->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki buchwald Buchwald-Hartwig Amination intermediate->buchwald product_suzuki Biaryl Pharmaceutical Intermediate suzuki->product_suzuki product_buchwald Amino-substituted Pharmaceutical Intermediate buchwald->product_buchwald end End Products product_suzuki->end product_buchwald->end

Caption: General workflow for pharmaceutical intermediate synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its straightforward preparation and the reactivity of the bromo-substituent in key cross-coupling reactions make it an essential tool for medicinal chemists. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this building block in the development of novel therapeutic agents. The illustrative yields and purity data serve as a benchmark for the expected outcomes of these transformations.

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N-Dipropylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory-scale synthesis, purification, and characterization of N,N-dipropylbenzenesulfonamide and its derivatives. The protocols outlined below are intended to serve as a guide for researchers in organic and medicinal chemistry.

Introduction

N,N-disubstituted benzenesulfonamides are a class of organic compounds with significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2] N,N-dipropylbenzenesulfonamide derivatives, in particular, are being explored for their potential biological activities. The synthesis of these compounds is typically achieved through the condensation of a substituted benzenesulfonyl chloride with dipropylamine.[1]

General Synthetic Scheme

The most common and direct method for the synthesis of N,N-dipropylbenzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with dipropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Reaction:

Ar-SO₂Cl + 2 (CH₃CH₂CH₂)₂NH → Ar-SO₂N(CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂)₂NH₂⁺Cl⁻

Experimental Protocols

Protocol 1: Synthesis of N,N-Dipropylbenzenesulfonamide

This protocol describes a general procedure for the synthesis of N,N-dipropylbenzenesulfonamide. The reaction conditions can be adapted for the synthesis of various derivatives by using the corresponding substituted benzenesulfonyl chloride.

Materials:

  • Benzenesulfonyl chloride

  • Dipropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzenesulfonyl chloride (1.0 eq).

  • Dissolve the benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of dipropylamine (2.2 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Cool the benzenesulfonyl chloride solution to 0 °C using an ice bath.

  • Slowly add the dipropylamine/triethylamine solution dropwise to the stirred benzenesulfonyl chloride solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid sulfonamide products. The choice of solvent is crucial for effective purification.

Materials:

  • Crude N,N-dipropylbenzenesulfonamide derivative

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For non-crystalline products or for separations of closely related compounds, column chromatography is the preferred method of purification.

Materials:

  • Crude N,N-dipropylbenzenesulfonamide derivative

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following tables provide representative data for N,N-dialkylbenzenesulfonamide derivatives. This data is intended to serve as an example of how to present quantitative results for a series of synthesized compounds.

Table 1: Synthesis of N,N-Dialkyl-4-chlorobenzenesulfonamide Derivatives

Compound IDAlkyl GroupYield (%)Melting Point (°C)
1a Ethyl8598-100
1b n-Propyl8275-77
1c Isopropyl78110-112
1d n-Butyl8868-70

Note: Data is representative for N,N-dialkyl-4-chlorobenzenesulfonamides and is intended for illustrative purposes.

Table 2: Spectroscopic Data for N,N-Dialkyl-4-chlorobenzenesulfonamide Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1a 7.80 (d, 2H), 7.55 (d, 2H), 3.35 (q, 4H), 1.20 (t, 6H)140.1, 138.5, 129.5, 128.0, 42.5, 14.01340, 1160 (SO₂)
1b 7.78 (d, 2H), 7.53 (d, 2H), 3.25 (t, 4H), 1.60 (m, 4H), 0.90 (t, 6H)140.0, 138.6, 129.4, 128.1, 50.5, 22.0, 11.21342, 1165 (SO₂)
1c 7.82 (d, 2H), 7.56 (d, 2H), 4.00 (sept, 2H), 1.25 (d, 12H)139.8, 138.8, 129.6, 127.9, 49.0, 21.51338, 1158 (SO₂)
1d 7.79 (d, 2H), 7.54 (d, 2H), 3.28 (t, 4H), 1.55 (m, 4H), 1.35 (m, 4H), 0.92 (t, 6H)140.2, 138.4, 129.3, 128.2, 48.5, 30.8, 20.1, 13.81345, 1162 (SO₂)

Note: Spectroscopic data is representative and may vary depending on the specific compound and analytical conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Reactants Mixing (Benzenesulfonyl Chloride, Dipropylamine, Base) B 2. Reaction (0°C to RT, 2-4h) A->B Stirring C 3. Quenching (1M HCl) B->C D 4. Extraction (DCM) C->D E 5. Washing (HCl, NaHCO3, Brine) D->E F 6. Drying & Concentration E->F G 7. Recrystallization or Column Chromatography F->G H 8. Analysis (NMR, IR, MS, MP) G->H

Caption: General experimental workflow for the synthesis and purification of N,N-dipropylbenzenesulfonamide derivatives.

Signaling Pathway: Inhibition of Dihydropteroate Synthase (DHPS)

N,N-dialkylbenzenesulfonamide derivatives are known to act as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[1]

DHPS_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalysis THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide N,N-Dipropylbenzene- sulfonamide Derivative Sulfonamide->DHPS Inhibition Competitive Inhibition

Caption: Mechanism of action of N,N-dipropylbenzenesulfonamide derivatives as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.

References

Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 2-Bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-N,N-dipropylbenzenesulfonamide (CAS No. 65000-11-5) is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The ability to accurately monitor reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring purity, and understanding reaction kinetics. These application notes provide detailed protocols for four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.

For the purpose of these protocols, we will consider a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in modern organic chemistry.[1][2]

Representative Reaction: Suzuki-Miyaura Coupling

The following Suzuki-Miyaura coupling reaction will be used as a model to illustrate the monitoring protocols. The reaction couples the aryl bromide (this compound) with an organoboron species (phenylboronic acid) using a palladium catalyst and a base to form a biaryl product.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product SM This compound (Starting Material) React React BA Phenylboronic Acid Cat Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) P 2-(phenyl)-N,N-dipropylbenzenesulfonamide (Product) React->P +

Caption: Suzuki-Miyaura coupling of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for monitoring the progress of the Suzuki coupling reaction by separating the non-polar starting material from the more non-polar biaryl product. The method allows for accurate quantification of reactant consumption and product formation over time. A standard HPLC system with a UV detector is suitable for this analysis.[3]

Experimental Protocol:

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in 950 µL of a 50:50 acetonitrile/water mixture to stop the reaction and prevent precipitation. This creates a 1:20 dilution.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject 5-10 µL of the filtered sample into the HPLC system.

Data Presentation:

Table 1: HPLC Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-13 min: 95-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

| Run Time | 15 minutes |

Table 2: Representative HPLC Method Validation Data

Parameter Starting Material Product
Retention Time (min) ~5.8 ~7.2
Linearity Range (µg/mL) 1 - 100 1 - 100
Correlation Coeff. (r²) > 0.999 > 0.999
Precision (%RSD) < 2.0% < 2.0%

| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |

Visualization:

G cluster_workflow HPLC Analysis Workflow A 1. Withdraw Aliquot from Reaction B 2. Quench & Dilute (Acetonitrile/Water) A->B C 3. Filter Sample (0.45 µm Syringe Filter) B->C D 4. Inject into HPLC System C->D E 5. Separate Compounds on C18 Column D->E F 6. Detect with UV (254 nm) E->F G 7. Quantify Peaks (Area Integration) F->G

Caption: Workflow for HPLC reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides unambiguous structural confirmation and quantification of species in the reaction mixture.[4] By monitoring the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product, one can determine the reaction conversion. An internal standard can be added for precise quantification.

Experimental Protocol:

  • Reaction Sampling: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Work-up: Quench the reaction by adding the aliquot to 1 mL of water. Extract the organic components with 1 mL of an appropriate solvent (e.g., ethyl acetate or dichloromethane).

  • Sample Preparation: Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in ~0.6 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.

Data Presentation:

Table 3: ¹H NMR Acquisition Parameters

Parameter Value
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard single-pulse (e.g., 'zg30')
Number of Scans 8 - 16
Relaxation Delay (D1) 5 seconds (for quantification)
Acquisition Time 3 - 4 seconds

| Spectral Width | -2 to 12 ppm |

Monitoring Strategy:

  • Starting Material: Monitor the aromatic proton signals of the 2-bromophenyl group.

  • Product: Monitor the appearance of new signals from the biphenyl moiety. The relative integration of product peaks versus starting material peaks indicates the reaction conversion.

Visualization:

G cluster_workflow NMR Analysis Workflow A 1. Withdraw Aliquot from Reaction B 2. Quench & Extract (e.g., Ethyl Acetate) A->B C 3. Dry & Evaporate Solvent B->C D 4. Dissolve in CDCl3 (+ Internal Standard) C->D E 5. Transfer to NMR Tube D->E F 6. Acquire 1H NMR Spectrum E->F G 7. Process & Integrate Relevant Signals F->G

Caption: Workflow for NMR reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for confirming the identity of the product via its molecular weight and for detecting low-level intermediates or byproducts. Due to the presence of bromine in the starting material, its mass spectrum will exhibit a characteristic isotopic pattern that can be selectively monitored.[5][6]

Experimental Protocol:

  • Sample Preparation: Follow the same procedure as for HPLC (Steps 1-3).

  • Injection: Inject 1-5 µL of the filtered sample into the LC-MS system.

Data Presentation:

Table 4: LC-MS Method Parameters

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
MS System Waters SQ Detector 2 or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Optimized for rapid separation (e.g., 2-minute gradient)
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Range 100 - 500 m/z

| Capillary Voltage | 3.0 kV |

Table 5: Key Mass-to-Charge Ratios (m/z) for Monitoring (ESI+)

Compound Formula Expected [M+H]⁺ (m/z) Notes
Starting Material C₁₂H₁₈BrNO₂S 336.0, 338.0 ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes

| Product | C₁₈H₂₃NO₂S | 318.1 | Single major peak |

Visualization:

G cluster_workflow LC-MS Analysis Workflow A 1. Prepare Sample (as per HPLC protocol) B 2. Inject into LC-MS System A->B C 3. Separate on UPLC/HPLC Column B->C D 4. Ionize via ESI C->D E 5. Detect Ions by Mass D->E F 6. Extract Ion Chromatograms for Key m/z Values E->F G 7. Analyze Reaction Profile F->G

Caption: Workflow for LC-MS reaction monitoring.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: In-situ FTIR spectroscopy (e.g., ReactIR) enables real-time monitoring of a reaction without the need for sampling and work-up.[7] By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously by monitoring their characteristic infrared absorption bands. This provides rich kinetic data and mechanistic insights.[8]

Experimental Protocol:

  • Setup: Before starting the reaction, insert the in-situ FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., the palladium catalyst or the boronic acid).

  • Reaction Initiation: Initiate the reaction by adding the final reagent.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every 1 minute) throughout the duration of the reaction.

  • Analysis: Analyze the collected data by creating trend profiles for the absorbance of specific, non-overlapping peaks corresponding to the starting material and product.

Data Presentation:

Table 6: Characteristic IR Frequencies for Reaction Monitoring

Species Vibrational Mode Wavenumber (cm⁻¹) Trend During Reaction
Starting Material C-Br Stretch ~650 - 680 Decrease
Starting Material Ar-H Out-of-Plane Bend ~750 - 770 Decrease
Product Biaryl Ring Mode ~1470 - 1490 Increase

| Product | Ar-H Out-of-Plane Bend | ~730 - 750 and ~690-710 | Increase |

Note: Specific wavenumbers should be determined empirically from the spectra of pure starting material and product.

Visualization:

G cluster_workflow In-situ FTIR Analysis Workflow A 1. Insert FTIR Probe into Reactor B 2. Collect Background Spectrum (Solvent + Reagents) A->B C 3. Initiate Reaction B->C D 4. Collect Spectra Continuously in Real-Time C->D E 5. Select Unique Peaks for Reactant and Product D->E F 6. Generate Concentration vs. Time Profiles E->F G 7. Determine Reaction Kinetics and Endpoint F->G

Caption: Workflow for In-situ FTIR reaction monitoring.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-bromo-N,N-dipropylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine. This is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2]

Q2: What are the most critical parameters to control for a successful synthesis?

The most critical parameters to control are:

  • Stoichiometry: The molar ratio of the amine to the sulfonyl chloride and the base.

  • Temperature: The reaction temperature significantly affects the reaction rate and the prevalence of side reactions.

  • Purity of Reagents: The purity of the 2-bromobenzenesulfonyl chloride and the absence of water are crucial for high yields.[1]

Q3: How can I monitor the progress of my reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] The disappearance of the starting materials (2-bromobenzenesulfonyl chloride and di-n-propylamine) and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the common side reactions to be aware of?

The primary side reaction is the hydrolysis of the 2-bromobenzenesulfonyl chloride.[1] Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which will not react with the amine. This is why using anhydrous solvents and dry glassware is critical.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The 2-bromobenzenesulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] 2. Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to the protonation of the amine and stopping the reaction. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use fresh or newly purified 2-bromobenzenesulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 3. Allow the reaction to warm to room temperature and stir for a longer period. Gentle heating can be considered if necessary, but monitor for side products.
Presence of a Significant Amount of a Polar Byproduct 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride to 2-bromobenzenesulfonic acid.[1]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficult Purification 1. Excess Amine or Base: Unreacted di-n-propylamine or the base (e.g., triethylamine) can complicate purification. 2. Product is an Oil: The final product may not crystallize easily.1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base.[2] 2. If the product is an oil, purification by silica gel column chromatography is recommended.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Di-n-propylamine

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve di-n-propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.[1]

Data Presentation

Table 1: Effect of Base and Solvent on Yield (Hypothetical Data)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane0 to RT1885
2Pyridine (1.5)Dichloromethane0 to RT2478
3Triethylamine (1.2)Tetrahydrofuran0 to RT1882
4NoneDichloromethane0 to RT24<5

Table 2: Effect of Stoichiometry on Yield (Hypothetical Data)

Entry2-bromobenzenesulfonyl chloride (eq.)Di-n-propylamine (eq.)Base (eq.)Yield (%)
11.01.051.288
21.051.01.285
31.21.01.280 (with unreacted sulfonyl chloride)

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Di-n-propylamine & Base in Anhydrous DCM cool Cool to 0 °C setup->cool add Add 2-bromobenzenesulfonyl chloride solution dropwise cool->add stir Warm to RT and Stir (12-24h) add->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with NaHCO3 monitor->quench wash Wash with HCl, H2O, Brine quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product? check_sulfonyl_chloride Is the 2-bromobenzenesulfonyl chloride fresh and dry? start->check_sulfonyl_chloride Yes check_conditions Are the reaction conditions (solvent, glassware) anhydrous? check_sulfonyl_chloride->check_conditions Yes use_fresh_reagent Use fresh sulfonyl chloride. check_sulfonyl_chloride->use_fresh_reagent No check_base Is there sufficient base (1.1-1.5 eq.)? check_conditions->check_base Yes ensure_anhydrous Dry all glassware and use anhydrous solvents. check_conditions->ensure_anhydrous No check_temp_time Has the reaction been stirred long enough at RT? check_base->check_temp_time Yes adjust_base Adjust base stoichiometry. check_base->adjust_base No increase_time_temp Increase reaction time or consider gentle heating. check_temp_time->increase_time_temp No success Problem Solved check_temp_time->success Yes use_fresh_reagent->start ensure_anhydrous->start adjust_base->start increase_time_temp->start

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of N,N-Dialkylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N,N-dialkylbenzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N,N-dialkylbenzenesulfonamides?

The most common method for synthesizing N,N-dialkylbenzenesulfonamides is the reaction of a secondary amine with benzenesulfonyl chloride in the presence of a base. This reaction, often referred to as the Hinsberg reaction for secondary amines, involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Q2: Why is a base necessary in this reaction?

A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] The removal of HCl drives the reaction to completion. Common bases used include pyridine, triethylamine, or aqueous sodium hydroxide.[2][3]

Q3: My N,N-dialkylbenzenesulfonamide product is insoluble in aqueous alkali. Is this normal?

Yes, this is the expected outcome. Unlike sulfonamides derived from primary amines, N,N-dialkylbenzenesulfonamides do not have an acidic proton on the nitrogen atom and therefore do not dissolve in aqueous alkali solutions.[2][3][4][5] This characteristic is a key feature of the Hinsberg test used to differentiate between primary, secondary, and tertiary amines.[2][3][4][6]

Q4: What are the most common byproducts in this synthesis?

The most frequently encountered byproducts include:

  • Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride.

  • Unreacted starting materials: Residual secondary amine and benzenesulfonyl chloride.

  • Pyridinium hydrochloride: When pyridine is used as the base.

  • Sulfonate esters: If an alcohol is present in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Hydrolysis of benzenesulfonyl chloride: Benzenesulfonyl chloride is highly sensitive to moisture, leading to the formation of unreactive benzenesulfonic acid.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure reagents: The secondary amine or benzenesulfonyl chloride may be of low purity.Use freshly distilled or purified reagents. Verify the purity of starting materials using appropriate analytical techniques.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.Carefully measure the molar equivalents of the secondary amine, benzenesulfonyl chloride, and base. A slight excess of the amine and base is sometimes used.
Oily Product That Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can act as an oily contaminant, preventing the crystallization of the desired product.Purify the crude product using column chromatography to remove impurities. The purified product may then crystallize upon standing or with scratching the flask with a glass rod.[7]
Multiple Spots on Thin-Layer Chromatography (TLC) Incomplete reaction: Spots corresponding to the starting amine and benzenesulfonyl chloride may be visible.Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction has stalled, consider gentle heating.
Formation of byproducts: Additional spots may correspond to benzenesulfonic acid or other side products.Identify the byproducts by comparing the TLC with standards of the starting materials. Benzenesulfonic acid will typically have a very low Rf value on silica gel.
Product is a Salt Excess acid in workup: If the product is isolated after an acidic wash without subsequent neutralization, it may be the amine salt of the product.Ensure the workup includes a wash with a mild base, such as saturated sodium bicarbonate solution, to neutralize any excess acid and isolate the free sulfonamide.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

ByproductChemical StructureFormationRemoval Strategy
Benzenesulfonic acidC₆H₅SO₃HHydrolysis of benzenesulfonyl chlorideAqueous basic wash (e.g., NaHCO₃ solution)
Unreacted Secondary AmineR₂NHIncomplete reactionAqueous acidic wash (e.g., dilute HCl)
Pyridinium HydrochlorideC₅H₅N·HClUse of pyridine as a baseAqueous wash

Experimental Protocols

General Protocol for the Synthesis of N,N-Dialkylbenzenesulfonamides

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with the solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Secondary Amine Secondary Amine Reaction Mixture Reaction Mixture Secondary Amine->Reaction Mixture Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture Dilute HCl Wash Dilute HCl Wash Reaction Mixture->Dilute HCl Wash Transfer NaHCO3 Wash NaHCO3 Wash Dilute HCl Wash->NaHCO3 Wash Brine Wash Brine Wash NaHCO3 Wash->Brine Wash Drying Drying Brine Wash->Drying Crude Product Crude Product Drying->Crude Product Concentrate Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis and purification of N,N-dialkylbenzenesulfonamides.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Oily_Product Oily Product? Low_Yield->Oily_Product No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Anhydrous_Conditions->Oily_Product Purify_Column Purify via Column Chromatography Oily_Product->Purify_Column Yes Multiple_Spots_TLC Multiple Spots on TLC? Oily_Product->Multiple_Spots_TLC No Purify_Column->Multiple_Spots_TLC Monitor_Reaction Continue Monitoring Reaction Multiple_Spots_TLC->Monitor_Reaction Yes End End Multiple_Spots_TLC->End No Identify_Byproducts Identify Byproducts Monitor_Reaction->Identify_Byproducts Identify_Byproducts->End

Caption: Troubleshooting decision tree for common issues in N,N-dialkylbenzenesulfonamide synthesis.

References

purification of crude 2-bromo-N,N-dipropylbenzenesulfonamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-bromo-N,N-dipropylbenzenesulfonamide by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for solvent selection is to test a range of common laboratory solvents with varying polarities. Based on the structure of the target molecule (an aromatic sulfonamide), solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or acetone/water are often effective.[1][2][3] A preliminary solubility test with a small amount of the crude material is highly recommended.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

Q2: My compound is not dissolving in the hot solvent. What should I do?

If the compound does not dissolve, it could be due to an insufficient amount of solvent or the selection of an inappropriate solvent.[6] Gradually add more of the hot solvent in small portions until the solid dissolves. If a very large volume of solvent is required, it is better to switch to a solvent in which the compound is more soluble at elevated temperatures.[3]

Q3: No crystals are forming even after the solution has cooled. What went wrong?

This is a common issue known as supersaturation.[6] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus of the solution with a glass rod. This can create nucleation sites for crystal growth.[2][3][6]

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for crystallization.[2][3][6][7]

  • Reducing Solvent Volume: If too much solvent was used, the solution might not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][6][7]

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[3][6]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too rapidly, or if there are significant impurities.[3] To resolve this:

  • Reheat the solution until the oil completely redissolves.[3]

  • Add a small amount of additional hot solvent to slightly dilute the solution.[3]

  • Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling.[3]

  • Consider using a different solvent system.[3]

Q5: My yield after recrystallization is very low. How can I improve it?

Low recovery can be a result of several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2][7]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Premature crystallization: If the product crystallizes during hot filtration, ensure your funnel and receiving flask are pre-heated.[6]

Q6: The recrystallized product is colored. How can I remove the color?

If the solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[2]

Quantitative Data Summary

ParameterRecommended ConditionNotes
Solvent Selection Ethanol, Isopropanol, Ethyl Acetate/Hexane, Acetone/WaterPreliminary solubility testing is crucial.[1][4]
Dissolution Temperature Near the boiling point of the chosen solventUse the minimum amount of hot solvent.[2]
Cooling Protocol Slow cooling to room temperature, followed by an ice bathSlow cooling promotes the formation of larger, purer crystals.[2]
Washing Solvent Ice-cold recrystallization solventTo wash away soluble impurities without dissolving the product crystals.[2]

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Pure Crystals F->G

Caption: A flowchart illustrating the key steps in the recrystallization process.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific solvent system chosen.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each test tube at room temperature and observe the solubility.

    • Gently heat the test tubes of the solvents in which the compound was not soluble at room temperature and observe if it dissolves.

    • The ideal solvent will not dissolve the compound at room temperature but will dissolve it when hot. A mixed solvent system (e.g., ethyl acetate/hexane) may also be tested by dissolving the compound in the "good" solvent (ethyl acetate) and then adding the "poor" solvent (hexane) until turbidity is observed.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[2]

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Pre-heat a stemless funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

    • Further purity analysis can be performed using techniques such as NMR, HPLC, or LC-MS.[8]

References

Technical Support Center: Troubleshooting Suzuki Coupling with Sulfonamide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonamide substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sulfonamide substrate is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sulfonamide substrates often stem from a few critical areas. Systematically evaluate the following:

  • Catalyst and Ligand Choice: The palladium source and the phosphine ligand are crucial. The combination needs to be active enough for the specific sulfonamide substrate.

  • Base Selection: The base is essential for the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield.[1]

  • Solvent System: The solvent must be appropriate to solubilize the reactants and facilitate the catalytic cycle. A combination of organic solvents and water is often used.[2]

  • Reaction Temperature: The temperature needs to be optimal to ensure reaction completion without degrading the starting materials or the catalyst.

  • Inert Atmosphere: Proper degassing of the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and side reactions.[3]

Q2: I am observing significant amounts of a byproduct that appears to be my starting amine without the sulfonyl group. What is this side reaction and how can I prevent it?

A2: This side product is likely the result of desulfonylation. The strong electron-withdrawing nature of the sulfonyl group can make the sulfamoyl chloride intermediate susceptible to this side reaction, leading to the formation of a tertiary amine.[4] To minimize desulfonylation:

  • Optimize the Catalyst and Base: Certain combinations of palladium catalysts and bases can favor the desired coupling over desulfonylation. For instance, using PdCl2(PhCN)2 as the catalyst and Na2HPO4 as the base has been shown to reduce desulfonylated byproducts.[4]

  • Careful Selection of Reaction Parameters: Other reaction parameters like the choice of ligand and solvent can also influence the amount of desulfonylation.[4]

Q3: My boronic acid seems to be decomposing during the reaction. What is happening and what can I do?

A3: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5] This is often promoted by high temperatures and certain bases.[5] To mitigate this:

  • Use Fresh Boronic Acid: Ensure the purity and stability of your boronic acid, as they can degrade over time.[3]

  • Optimize the Base: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can be beneficial.[3]

Q4: Can the choice of palladium precursor affect my reaction yield?

A4: Absolutely. The performance of catalysts can be strongly dependent on the choice of the palladium source.[6] While common precursors like palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used, some studies show that ortho-palladated amine and imine complexes can exhibit enhanced activity, especially for challenging substrates.[6] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[3]

Troubleshooting Guides

Problem: Low or No Product Formation

This is the most common issue. Follow this systematic approach to identify the root cause.

1. Catalyst and Ligand Screening:

The choice of the palladium catalyst and ligand is paramount. Electron-rich and bulky ligands often enhance the oxidative addition and facilitate the reductive elimination steps.[4]

  • Recommendation: Screen a variety of palladium sources and ligands.

CatalystLigandYield (%)Notes
PdCl₂(PhCN)₂P(2,6-di-OMe-C₆H₃)₃71Reduced desulfonylation byproduct.[4]
Pd(PPh₃)₄-60A common starting point, but may not be optimal.[7]
Pd₂(dba)₃Ligand 7 (an NHC precursor)HighN-Heterocyclic Carbene (NHC) ligands can be very effective.[7]
Pd(OAc)₂PPh₃LowMay require optimization.[7]

2. Base Optimization:

The base activates the boronic acid for transmetalation.[1] Its strength and solubility are critical.

  • Recommendation: Screen different bases.

BaseTypical SolventsStrengthNotes
Na₂HPO₄THF/MeCNWeakShown to be effective in minimizing desulfonylation.[4]
K₂CO₃Dioxane/Water, Toluene/WaterModerateA very common and often effective choice.[7]
K₃PO₄Dioxane, TolueneStrongCan be effective for less reactive substrates.[7]
Cs₂CO₃Dioxane, TolueneStrongOften used for challenging couplings.[7]
Na₂CO₃THFModerateA viable alternative to potassium bases.[7]

3. Solvent System Evaluation:

The solvent system must be able to dissolve the reactants to a sufficient extent. Biphasic systems are common.

  • Recommendation: Test different solvent combinations.

Solvent SystemNotes
THF/MeCNCan lead to higher efficiency in some cases.[4]
Dioxane/WaterA standard and robust solvent system for Suzuki couplings.
Toluene/WaterAnother common biphasic system.
THFCan be used for anhydrous reactions.[4]
Problem: Significant Side Product Formation

1. Minimizing Desulfonylation:

As mentioned in the FAQs, this is a key challenge with sulfonamide substrates.

  • Recommendation: Re-evaluate your catalyst and base combination. The conditions that provide the highest yield may not be the ones that give the cleanest reaction profile. A balance must be struck. Using PdCl₂(PhCN)₂ with Na₂HPO₄ is a good starting point to suppress this side reaction.[4]

2. Reducing Homocoupling of Boronic Acid:

This side reaction, where two boronic acid molecules couple, can be promoted by the presence of oxygen.

  • Recommendation: Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere throughout the experiment.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl sulfonamide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • In a separate vial, prepare a stock solution of the desired palladium precursor and ligand in the reaction solvent.

  • Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst/ligand solution via syringe.

  • Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Protocol 2: Screening of Bases
  • Set up parallel reactions following the general procedure outlined in Protocol 1.

  • In each reaction vial, use a different base (e.g., Na₂HPO₄, K₂CO₃, K₃PO₄, Cs₂CO₃) while keeping all other parameters (catalyst, ligand, solvent, temperature) constant.

  • Monitor and work up the reactions as described above to compare the efficacy of each base.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_sulfonamide Ar-SO₂-NR'R'' (R¹-X) aryl_sulfonamide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert screen_catalyst Screen Catalyst/Ligand Combinations check_inert->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp side_reactions Analyze for Side Reactions (Desulfonylation, Protodeboronation) optimize_temp->side_reactions address_desulfonylation Change Catalyst/Base to Minimize Desulfonylation side_reactions->address_desulfonylation Desulfonylation Observed address_protodeboronation Use Milder Base or Anhydrous Conditions side_reactions->address_protodeboronation Protodeboronation Observed success Improved Yield side_reactions->success No Major Side Reactions address_desulfonylation->success address_protodeboronation->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

preventing degradation of 2-bromo-N,N-dipropylbenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-bromo-N,N-dipropylbenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic conditions.[1][2]

  • Dehalogenation: Loss of the bromine atom, which is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of N,N-dipropylbenzenesulfonamide.[3][4][5]

  • Thermal Degradation: Decomposition at elevated temperatures, which can lead to the cleavage of the S-N or C-S bonds.[6][7][8]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation. While more relevant to environmental fate, it's a consideration for reaction setup and storage.

Q2: What are the common byproducts of degradation?

A2: Common degradation byproducts include:

  • N,N-dipropylbenzenesulfonamide: Formed via dehalogenation of the starting material.[3][4][9]

  • 2-Bromobenzenesulfonic acid and dipropylamine: Resulting from the hydrolysis of the sulfonamide bond.

  • Aniline and sulfanilic acid derivatives: Can be formed through more complex degradation pathways involving C-N and C-S bond cleavage.[1]

  • Homocoupling products: In cross-coupling reactions, homocoupling of the boronic acid or the aryl halide can occur as a side reaction.[10][11]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This is often due to competing degradation pathways such as dehalogenation and hydrolysis of the sulfonamide.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Dehalogenation 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] 2. Base Selection: Employ weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOt-Bu.[3] 3. Temperature Control: Run the reaction at the lowest effective temperature (typically 80-100 °C).[10][12]Bulky ligands can suppress reductive dehalogenation.[3] Weaker bases are less likely to promote this side reaction.[3] Lower temperatures can reduce the rate of dehalogenation.[10]
Sulfonamide Bond Cleavage (Hydrolysis) 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. pH Control: Avoid strongly acidic conditions. If acidic reagents are necessary, consider a buffered system or a non-aqueous workup.The sulfonamide bond is susceptible to acid-catalyzed hydrolysis.[1][2]
Catalyst Deactivation 1. Ligand-to-Palladium Ratio: Maintain an appropriate ligand-to-palladium ratio (often 2:1 for monoligated Pd(0) species) to stabilize the catalyst. 2. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to palladium black formation.[10]Insufficient ligand can lead to catalyst decomposition.[10] Oxygen can oxidize the active Pd(0) catalyst.
Issue 2: Formation of N,N-dipropylbenzenesulfonamide as a Major Byproduct

This is a clear indication of dehalogenation.

Troubleshooting Steps:

Parameter Recommendation
Catalyst System Switch to a palladium precatalyst with a bulky, electron-rich ligand like XPhos or SPhos.[3]
Base Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]
Temperature Lower the reaction temperature to the minimum required for the desired transformation.[10][12]
Additives In some cases, the addition of a small amount of a hydrogen scavenger can be beneficial.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Degradation

This protocol is designed to minimize dehalogenation and other side reactions.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2 equivalents), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 solvent ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Buchwald-Hartwig Amination Protocol to Minimize Degradation

This protocol aims to reduce dehalogenation and sulfonamide cleavage.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • Cs₂CO₃ (1.5 equivalents), finely ground and dried

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the amine, and Cs₂CO₃.

  • In a separate vial, weigh the Pd₂(dba)₃ and Xantphos, and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

DegradationPathways A This compound B Dehalogenation A->B Pd(0), Base, Heat D Hydrolysis A->D H₃O⁺ / Heat F Thermal Degradation A->F High Temp. C N,N-dipropylbenzenesulfonamide B->C E 2-Bromobenzenesulfonic acid + Dipropylamine D->E G Cleavage Products (e.g., C-S, S-N cleavage) F->G ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Substrates & Base (in inert atmosphere) C Add Degassed Solvent A->C B Prepare Catalyst/Ligand Mix B->C D Heat to Optimized Temperature (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J

References

Technical Support Center: Purifying N-Substituted Benzenesulfonamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-substituted benzenesulfonamides using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of N-substituted benzenesulfonamides.

dot

Caption: Troubleshooting workflow for common column chromatography issues.

Problem Potential Cause Recommended Solution
Poor or No Separation The chosen mobile phase does not provide sufficient resolution between the product and impurities.[1]Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation.[1]
Too much crude material has been loaded onto the column.[1]Use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[1]
The silica gel column is not packed uniformly, leading to channeling.[1]Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1]
Product Elutes with Tailing or Streaking The compound may not be fully soluble in the mobile phase as it moves through the column.[1]Choose a solvent system where the compound has better solubility.[1]
The N-substituted benzenesulfonamide or impurities may have acidic or basic functional groups that interact with the silica gel.Consider deactivating the silica gel by adding a small amount of an amine, like triethylamine (0.1-1%), to the mobile phase.[2]
Product Does Not Elute The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the eluting solvent.[3] For very polar compounds, a more aggressive solvent system, such as one containing methanol or ammonia, might be necessary.[3][4]
The compound may have decomposed on the acidic silica gel.[3]Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
An incorrect solvent system was prepared or used.[3]Double-check the solvent composition and ensure the correct solvents were used.[3]
Low Product Recovery The compound is sensitive to the acidic nature of silica gel and has decomposed.As mentioned above, test for stability on silica and consider using a deactivated stationary phase or alumina.[1]
The fractions containing the product were not all collected.Dilute fractions may not show a strong spot on TLC. Try concentrating the fractions you expect to contain the product and re-analyzing by TLC.[3]
Column Runs Slowly or Cracks The silica gel was not packed properly or has settled unevenly.Ensure the column is packed uniformly as a slurry. Tapping the column gently during packing can help settle the silica gel.
Fine particles may be clogging the column frit.Ensure the silica gel is of an appropriate particle size and consider adding a layer of sand on top of the frit before packing.
Dichloromethane is being used as the non-polar solvent.While some compounds dissolve well in dichloromethane, it can cause the column to run slowly and be more prone to cracking.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying N-substituted benzenesulfonamides?

A good starting point for many N-substituted benzenesulfonamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] You should perform TLC analysis with various ratios of these solvents to find the optimal system that gives your desired product an Rf value between 0.2 and 0.4.[1]

Compound Polarity Suggested Starting Solvent System
Non-polar5% Ethyl Acetate in Hexane or 100% Hexane[4]
Moderately Polar10-50% Ethyl Acetate in Hexane[4]
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[4]

Q2: My crude product is an oil, but I expect a solid. How should I load it onto the column?

If your crude product is an oil, it may contain residual solvent. Try removing any volatile impurities under a high vacuum.[1] If it remains an oil, you can still purify it by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before loading it onto the column.[1] Alternatively, you can use a "dry loading" technique.

Q3: How do I perform a "dry load" for my sample?

  • Dissolve your crude product in a suitable solvent.

  • Add a small amount of silica gel to this solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]

  • Carefully add this powder to the top of your packed column.[5]

  • Add a thin layer of sand on top of the sample layer before beginning elution.[5]

Q4: My N-substituted benzenesulfonamide seems to be decomposing on the silica gel. What can I do?

N-substituted benzenesulfonamides can be sensitive to the acidic nature of silica gel.[1] To mitigate decomposition, you can:

  • Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to your mobile phase.[2]

  • Use an alternative stationary phase: Consider using neutral or basic alumina instead of silica gel.[1]

Q5: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.[1] For separations that are more difficult, you may need to increase this ratio to 50:1 or even 100:1.

Experimental Protocol: Flash Column Chromatography of N-Substituted Benzenesulfonamides

This protocol outlines a general procedure for the purification of N-substituted benzenesulfonamides using flash column chromatography.

dot

Caption: General workflow for flash column chromatography purification.

1. Determine the Elution Solvent System via TLC

  • Dissolve a small amount of your crude N-substituted benzenesulfonamide in a suitable solvent.

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The ideal solvent system will provide good separation of your product from impurities and result in an Rf value of approximately 0.2-0.4 for the product.[1]

2. Pack the Column

  • Select a column of appropriate size for the amount of material you are purifying.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Load the Sample

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent.[1] Carefully add this solution to the top of the column.

  • Dry Loading: If your compound is not very soluble in the mobile phase, follow the dry loading procedure described in the FAQs.[5]

4. Elute the Column and Collect Fractions

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column using a pump or compressed air to force the solvent through the silica gel.

  • Begin collecting fractions in test tubes.

  • If necessary, you can gradually increase the polarity of the mobile phase during the elution (gradient elution) to elute more polar compounds.[6][7]

5. Analyze the Fractions by TLC

  • Spot each collected fraction (or every few fractions) on a TLC plate.

  • Develop the TLC plate in your chosen solvent system and visualize the spots under a UV lamp or by using a staining agent.

6. Combine and Concentrate Pure Fractions

  • Identify the fractions that contain your pure N-substituted benzenesulfonamide.

  • Combine these pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified product.

References

Technical Support Center: Analysis of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 2-bromo-N,N-dipropylbenzenesulfonamide via High-Performance Liquid Chromatography (HPLC).

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injection issue (e.g., blocked needle, empty vial).- Ensure the sample vial contains a sufficient volume. - Purge the injection port and check for blockages. - Verify autosampler sequence and vial positions.
Detector issue (e.g., lamp off, incorrect wavelength).- Confirm the detector lamp is on and has sufficient energy. - Ensure the detection wavelength is set appropriately for the analyte (e.g., 254 nm).
Sample degradation.- Prepare fresh samples and standards. - Store samples appropriately (e.g., protected from light, at a low temperature).
Ghost Peaks Contamination in the mobile phase, injection system, or column.- Use fresh, HPLC-grade solvents for the mobile phase.[1] - Implement a needle wash step in the injection sequence. - Flush the column with a strong solvent.
Carryover from a previous injection.- Inject a blank (mobile phase) to confirm carryover. - Develop a robust column washing procedure between runs.
Peak Tailing Column overload.- Reduce the injection volume or dilute the sample.
Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column degradation.- Replace the column with a new one of the same type.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.[1]
Split Peaks Partially blocked column frit or void in the column packing.- Replace the column. - Use an in-line filter to protect the column from particulates.
Co-elution of an impurity.- Adjust the mobile phase composition or gradient to improve separation.
Shifting Retention Times Inconsistent mobile phase composition.- Prepare fresh mobile phase and ensure accurate mixing.[2]
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.[2]
Column aging.- Equilibrate the column thoroughly before each run. - Replace the column if retention times continue to shift significantly.
High Backpressure Blockage in the system (e.g., tubing, guard column, column frit).- Systematically loosen fittings to identify the location of the blockage. - Replace the guard column or column if necessary.
Mobile phase precipitation.- Ensure all mobile phase components are fully miscible and buffers are completely dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities can originate from the synthesis starting materials, side reactions, or degradation. The typical synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine.[3] Based on this, potential impurities include:

  • Starting Materials:

    • 2-bromobenzenesulfonyl chloride

    • Di-n-propylamine

  • By-products and Related Substances:

    • Isomers: 3- and 4-bromobenzenesulfonyl chloride (if present in the starting material).

    • N-Nitrosodipropylamine (NDPA): A potential impurity arising from the nitrosation of the di-n-propylamine starting material.[2][4]

  • Degradation Products:

    • 2-bromobenzenesulfonic acid: Formed by the hydrolysis of 2-bromobenzenesulfonyl chloride.

Q2: How can I identify the peaks of these potential impurities in my chromatogram?

A2: Peak identification can be achieved by:

  • Injecting standards: If available, inject pure standards of the suspected impurities to determine their retention times.

  • Spiking the sample: Add a small amount of a known impurity standard to your sample. An increase in the peak area of a specific peak will confirm its identity.

  • Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can identify peaks based on their mass-to-charge ratio.

Q3: What is a good starting point for an HPLC method for this analysis?

A3: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar sulfonamides, the following conditions can be used and optimized as needed.[5]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the separation of this compound and its potential impurities.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the working standard range. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram issue_type Identify Issue Type start->issue_type no_peaks No/Small Peaks issue_type->no_peaks  Peak Presence ghost_peaks Ghost Peaks issue_type->ghost_peaks  Spurious Peaks peak_shape Poor Peak Shape (Tailing/Fronting/Splitting) issue_type->peak_shape  Peak Integrity retention_time Retention Time Shift issue_type->retention_time  Reproducibility high_pressure High Backpressure issue_type->high_pressure  System Pressure check_injection Check Injection System & Sample no_peaks->check_injection check_contamination Check for Contamination ghost_peaks->check_contamination check_column_health Check Column Health peak_shape->check_column_health check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase Composition check_blockage Check for Blockages high_pressure->check_blockage check_detector Check Detector Settings check_injection->check_detector resolve Problem Resolved check_detector->resolve check_contamination->resolve check_column_health->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_mobile_phase->resolve check_temp->resolve check_blockage->resolve

Caption: HPLC Troubleshooting Workflow.

Impurity_Sources synthesis Synthesis of this compound starting_materials Starting Materials synthesis->starting_materials side_reactions Side Reactions synthesis->side_reactions degradation Degradation synthesis->degradation sulfonyl_chloride 2-bromobenzenesulfonyl chloride starting_materials->sulfonyl_chloride amine Di-n-propylamine starting_materials->amine hydrolysis Hydrolysis to 2-bromobenzenesulfonic acid side_reactions->hydrolysis final_product This compound degradation->final_product of final product isomers Isomeric Bromobenzenesulfonyl Chlorides sulfonyl_chloride->isomers impurity in ndpa N-Nitrosodipropylamine (NDPA) amine->ndpa impurity in

Caption: Potential Sources of Impurities.

References

Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dipropylbenzenesulfonamide. The focus is on strategies to control and improve the regioselectivity of its reactions, particularly in the context of metalation and cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways when using an organolithium reagent with this compound?

A1: When reacting this compound with a strong organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), two main competing pathways determine the regioselectivity:

  • Directed ortho-Metalation (DoM): The N,N-dipropylsulfonamide group is a strong directing metalation group (DMG). It can coordinate with the lithium reagent, directing the deprotonation to the adjacent ortho position (C3).[1][2] This pathway leads to a 3-lithiated intermediate.

  • Metal-Halogen Exchange: The carbon-bromine bond can react with the organolithium reagent, resulting in an exchange of the bromine atom for a lithium atom. For aryl bromides, this process is generally very fast and often kinetically favored over directed lithiation.[3] This pathway yields a 2-lithiated intermediate.

The final product distribution will depend on which of these pathways is dominant under the specific reaction conditions.

Q2: I am observing functionalization primarily at the C2 position (where the bromine was). How can I favor functionalization at the C3 position (ortho to the sulfonamide)?

A2: Favoring Directed ortho-Metalation (DoM) at the C3 position over metal-halogen exchange at the C2 position is a significant challenge with this substrate. Metal-halogen exchange with aryl bromides is typically much faster than deprotonation.[3] However, the following strategies may be explored to influence the regioselectivity:

  • Choice of Base: While organolithiums are standard, using a very hindered but strong non-nucleophilic base might favor deprotonation. Lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), are sometimes used for ortho-lithiation and may suppress the metal-halogen exchange to some extent.[3]

  • Use of Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, which might influence the rate of deprotonation.[4]

  • Temperature Control: Metal-halogen exchange is often rapid even at very low temperatures (-78 °C). However, subtly varying the temperature might impact the relative rates of the two competing reactions. A thorough temperature screening study would be necessary.

  • Alternative Metalating Agents: While less common for DoM, exploring magnesium-based reagents, such as a "turbo-Grignard" (iPrMgCl·LiCl), could offer different selectivity. However, these are also highly effective for bromine-magnesium exchange.[5][6]

It is crucial to perform careful analysis of the product mixture to determine the regioselectivity under different conditions.

Q3: My reaction is giving a complex mixture of products. What are the possible side reactions?

A3: Besides the two primary competing pathways, other side reactions can lead to a complex product mixture:

  • Benzylic Lithiation: If there are any alkyl substituents on the aromatic ring, deprotonation at the benzylic position can compete with aromatic lithiation.[3]

  • Anionic Fries Rearrangement: Although less common with sulfonamides compared to carbamates, rearrangement of the lithiated intermediate is a possibility, especially if the reaction is allowed to warm.[3]

  • Reaction with Solvent: Strong organolithium bases can react with ethereal solvents like THF, especially at temperatures above -20 °C.[3]

  • Multiple Lithiation Events: If more than one equivalent of the organolithium reagent is used, or if the initial lithiated species is not trapped efficiently, multiple deprotonations or exchanges could occur.

Q4: Are there alternative strategies to achieve regioselective functionalization of this compound?

A4: Yes. Instead of trying to force a challenging ortho-metalation, alternative and often more reliable strategies include:

  • Leveraging Metal-Halogen Exchange: Since metal-halogen exchange is likely the dominant pathway with organolithiums, this can be used to your advantage. Treat the substrate with an organolithium reagent to selectively generate the 2-lithiated species, and then quench with a desired electrophile. This provides a reliable route to 2-substituted N,N-dipropylbenzenesulfonamides.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are typically highly regioselective for the site of the halogen, providing a robust method for introducing a wide range of substituents at the C2 position.

Troubleshooting Guides

Problem 1: Low or no conversion to the desired product.

Possible Cause Troubleshooting Steps
Inactive organolithium reagentTitrate the organolithium solution before use to determine its exact concentration.
Presence of water or other electrophilic impuritiesEnsure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Reaction temperature is too lowWhile low temperatures are generally required, if no reaction occurs, consider slowly and carefully increasing the temperature while monitoring the reaction progress.
Insufficiently strong baseFor DoM, a strong base is essential. Ensure the pKa of the base is significantly higher than that of the proton to be removed.

Problem 2: Poor regioselectivity with a mixture of C2 and C3 functionalized products.

Possible Cause Troubleshooting Steps
Competing DoM and metal-halogen exchangeThis is the expected outcome. To favor one pathway, consider the strategies outlined in FAQ A2. For reproducibility, it may be better to choose conditions that strongly favor one pathway (e.g., metal-halogen exchange) and use that for synthesis.
Reaction temperature is too highHigher temperatures can sometimes lead to loss of selectivity or decomposition of the lithiated intermediates. Maintain a constant low temperature.
Slow addition of electrophileAdd the electrophile quickly to the cold solution of the lithiated intermediate to ensure it is trapped before any potential equilibration or side reactions.

Experimental Protocols

Protocol 1: General Procedure for Lithiation and Electrophilic Quench (Illustrating Metal-Halogen Exchange vs. DoM)

This protocol is a general starting point. The choice of organolithium reagent and electrophile will depend on the desired transformation.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 mmol, 1.2 equiv) neat or as a solution in anhydrous THF dropwise.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Analyze the product mixture by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and yield.

Visualizations

Competing_Pathways cluster_start Starting Material cluster_reagent Reagent cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products after Electrophilic Quench (E+) start This compound DoM Directed ortho-Metalation (DoM) start->DoM  Deprotonation at C3 MHE Metal-Halogen Exchange start->MHE  Exchange at C2 (Often faster for Br) reagent Organolithium (R-Li) reagent->DoM reagent->MHE int_DoM 3-Lithio Intermediate DoM->int_DoM int_MHE 2-Lithio Intermediate MHE->int_MHE prod_DoM 3-Substituted Product int_DoM->prod_DoM  + E+ prod_MHE 2-Substituted Product int_MHE->prod_MHE  + E+

Caption: Competing reaction pathways for this compound with organolithium reagents.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Analysis A Dissolve Substrate in Anhydrous Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Cool to Low Temperature (-78 °C) B->C D Slowly Add Organolithium Reagent C->D E Stir for 1 hour at -78 °C D->E F Add Electrophile E->F G Stir and Warm to Room Temperature F->G H Aqueous Quench (e.g., sat. NH4Cl) G->H I Extraction and Drying H->I J Purification (e.g., Column Chromatography) I->J K Analysis (NMR, MS) to Determine Regioselectivity J->K

Caption: General experimental workflow for a lithiation and electrophilic quench reaction.

References

managing reaction scale-up for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly during scale-up operations.

Question: The reaction is sluggish or incomplete, resulting in a low yield. What are the potential causes and solutions?

Answer:

Several factors can contribute to an incomplete or slow reaction. Consider the following troubleshooting steps:

  • Moisture Contamination: 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture, which can lead to its hydrolysis into the unreactive 2-bromobenzenesulfonic acid. This reduces the amount of active reagent available for the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle 2-bromobenzenesulfonyl chloride in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Insufficient Base: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. An inadequate amount of base can lead to the protonation of the di-n-propylamine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Use at least a stoichiometric equivalent of the base. For scale-up, a slight excess (1.1-1.2 equivalents) is often recommended to ensure the reaction goes to completion.[1]

  • Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is key. If the temperature is too low, the reaction rate will be significantly reduced.[1]

    • Solution: Monitor the internal reaction temperature. While initial cooling (0-5 °C) is often necessary during the addition of the sulfonyl chloride to control the exotherm, the reaction may need to be allowed to warm to room temperature to proceed to completion.

  • Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can affect the overall reaction rate and product purity.

    • Solution: Use an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture.

Question: The reaction exotherm is difficult to control, leading to a rapid temperature increase. What are the risks and how can this be managed?

Answer:

Uncontrolled exotherms pose a significant safety risk, potentially leading to thermal runaway, solvent boiling, and pressure buildup.[2] It can also lead to the formation of impurities.

  • Management Strategies:

    • Slow Addition: Add the 2-bromobenzenesulfonyl chloride solution dropwise to the solution of di-n-propylamine and base.[2] This allows the heat generated to be dissipated by the cooling system.

    • Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) capable of handling the heat load of the reaction at scale.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

    • Monitoring: Continuously monitor the internal temperature of the reaction.

Question: During work-up, an emulsion forms, making phase separation difficult. What causes this and how can it be resolved?

Answer:

Emulsions can form during the aqueous work-up due to the presence of salts and the amphiphilic nature of some of the reaction components.

  • Resolution:

    • Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break the emulsion.

    • Filtration: Filtering the mixture through a pad of celite can sometimes help to break up the emulsion.

    • Solvent Addition: Adding more of the organic solvent can help to resolve the emulsion.

Question: The isolated product is impure, containing side-products. What are the likely side-reactions and how can they be minimized?

Answer:

Several side-reactions can lead to impurities:

  • Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will lead to the formation of 2-bromobenzenesulfonic acid.

    • Minimization: Use anhydrous conditions.

  • Formation of Bis-sulfonamide: If there is an excess of 2-bromobenzenesulfonyl chloride, it can potentially react with the newly formed sulfonamide, leading to the formation of a bis-sulfonated byproduct.[1]

    • Minimization: Control the stoichiometry of the reactants carefully. Adding the 2-bromobenzenesulfonyl chloride solution portion-wise to the amine solution can help minimize this side reaction.[1]

  • Reaction with Solvent: Certain solvents can react with the highly reactive sulfonyl chloride.

    • Minimization: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is inert and allows for easy work-up.[1] Other suitable inert solvents include tetrahydrofuran (THF) and toluene.[1]

Q2: What is the recommended stoichiometry of reactants?

A2: A slight excess of the di-n-propylamine (e.g., 1.05 equivalents) and the base (e.g., 1.1-1.2 equivalents) relative to the 2-bromobenzenesulfonyl chloride is recommended to ensure complete consumption of the sulfonyl chloride.

Q3: How can the progress of the reaction be monitored?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the disappearance of the starting materials and the formation of the product.

Q4: What is the best method for purifying the final product at scale?

A4: For larger quantities, recrystallization is often the most practical and cost-effective purification method. A suitable solvent system needs to be identified (e.g., ethanol/water, heptane/ethyl acetate). If recrystallization is not effective, column chromatography on silica gel may be necessary, though it can be less practical for very large scales.

Q5: What are the key safety precautions to take during the scale-up of this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Handle 2-bromobenzenesulfonyl chloride and di-n-propylamine in a well-ventilated fume hood as they are corrosive and have strong odors.

  • Exotherm Control: Be prepared to manage the reaction exotherm with an adequate cooling system.

  • Pressure Release: Ensure the reaction vessel is not a closed system to prevent pressure buildup.

Quantitative Data Summary

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-500 g)
2-Bromobenzenesulfonyl Chloride 1.0 equivalent1.0 equivalent
Di-n-propylamine 1.05 - 1.1 equivalents1.05 - 1.1 equivalents
Base (e.g., Triethylamine) 1.1 - 1.2 equivalents[1]1.1 - 1.2 equivalents[1]
Solvent Volume (DCM) 5-10 mL per gram of sulfonyl chloride4-8 mL per gram of sulfonyl chloride
Addition Temperature 0 - 5 °C0 - 10 °C[1]
Reaction Temperature 0 °C to Room Temperature5 °C to Room Temperature
Reaction Time 1 - 4 hours2 - 6 hours
Typical Yield 85-95%[1]80-90%

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Di-n-propylamine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M solution)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-propylamine (1.05 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Di-n-propylamine & Base in DCM cool Cool to 0-5 °C prep_amine->cool addition Slow Addition of Sulfonyl Chloride Solution cool->addition prep_sulfonyl Dissolve 2-Bromobenzenesulfonyl Chloride in DCM prep_sulfonyl->addition stir Stir at Room Temperature addition->stir quench Quench with Water stir->quench extract Aqueous Work-up (HCl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield / Incomplete Reaction cause1 Moisture Contamination issue->cause1 cause2 Insufficient Base issue->cause2 cause3 Low Temperature issue->cause3 cause4 Poor Mixing issue->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Use Excess Base (1.1-1.2 eq) cause2->sol2 sol3 Allow to Warm to RT cause3->sol3 sol4 Ensure Efficient Stirring cause4->sol4

References

effect of base and solvent on the synthesis of N,N-dipropylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N-dipropylbenzenesulfonamides

This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and frequently asked questions regarding the synthesis of N,N-dipropylbenzenesulfonamides, with a specific focus on the critical roles of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N,N-dipropylbenzenesulfonamide?

The synthesis is typically achieved through the reaction of benzenesulfonyl chloride with di-n-propylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This classic method is a variation of the Hinsberg reaction.

Q2: What is the essential role of the base in this synthesis?

A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The reaction is shown below:

PhSO₂Cl + 2 HN(CH₂CH₂CH₃)₂ → PhSO₂N(CH₂CH₂CH₃)₂ + [(CH₂CH₂CH₃)₂NH₂]⁺Cl⁻

Without a base, the HCl formed would protonate the starting amine (di-n-propylamine), converting it into its non-nucleophilic ammonium salt, which would halt the reaction.[1] Common bases used include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).[2][3]

Q3: How does the choice of base affect the reaction?

The selection of the base can significantly influence the reaction's yield and duration.[3]

  • Organic Bases (e.g., Triethylamine, Pyridine): These are commonly used in organic solvents. They are effective at scavenging HCl. Pyridine can sometimes act as a nucleophilic catalyst.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are often used in aqueous or biphasic systems. They are cost-effective and strong bases. In one study, potassium carbonate was found to give higher yields, while sodium hydroxide resulted in shorter reaction times.[3] Using a strong aqueous base like 1.0 M NaOH can lead to very high conversion rates (94-98%) for the synthesis of similar sulfonamides.[4][5]

Q4: What is the function of the solvent, and how does its selection impact the synthesis?

The solvent solubilizes the reactants and influences the reaction rate and mechanism. The choice of solvent is critical and can dramatically affect the outcome.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are common when using organic bases. However, some combinations, like DCM with pyridine, have been reported to result in low yields and long reaction times.[3] A switch to a THF/aqueous base system has been shown to improve efficiency.[3]

  • Aqueous Media: Using water as a solvent, especially with an inorganic base like sodium carbonate, is an environmentally friendly and highly effective option, leading to excellent yields (≥95%) in related syntheses.[6] The main competing reaction in water is the hydrolysis of the benzenesulfonyl chloride, but with a sufficiently reactive amine, the sulfonamide formation is favored.[5]

Troubleshooting Guide

Problem: Low or no yield of N,N-dipropylbenzenesulfonamide.

  • Possible Cause 1: Inactive Amine.

    • Troubleshooting Step: The di-n-propylamine may have been protonated by acidic impurities or by the HCl generated during the reaction. Ensure an adequate amount of base (at least one equivalent, but often a slight excess is used) is present to neutralize all generated HCl.

  • Possible Cause 2: Hydrolysis of Benzenesulfonyl Chloride.

    • Troubleshooting Step: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, especially in the presence of a base.[1] Ensure all glassware is dry and use anhydrous solvents if performing the reaction under non-aqueous conditions. If using an aqueous system, ensure the amine is sufficiently concentrated and reactive to compete with water.

  • Possible Cause 3: Suboptimal Base/Solvent Combination.

    • Troubleshooting Step: The combination of base and solvent can dramatically affect results. For instance, reactions in dichloromethane with pyridine have been reported to be sluggish and low-yielding.[3] Consider switching to a more effective system. A biphasic THF/aqueous K₂CO₃ or NaOH system, or a purely aqueous system with Na₂CO₃, can significantly improve yields and reaction times.[3][6]

Problem: The reaction is slow or requires prolonged heating.

  • Possible Cause: Poor Reactant Solubility or Steric Hindrance.

    • Troubleshooting Step: Ensure the chosen solvent can effectively dissolve both benzenesulfonyl chloride and di-n-propylamine. If reaction times are long, consider switching to a solvent system known for higher efficiency, such as aqueous sodium hydroxide, which can produce high yields rapidly.[4][5] While di-n-propylamine is a secondary amine, significant steric hindrance is not expected to be a major issue for this reaction.

Problem: The final product is difficult to purify.

  • Possible Cause 1: Presence of Unreacted Starting Materials.

    • Troubleshooting Step: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Adjust stoichiometry if necessary (a slight excess of the amine is sometimes used).

  • Possible Cause 2: Contamination with Base-Related Salts.

    • Troubleshooting Step: The work-up procedure is critical for removing byproducts. If using an organic base like triethylamine, an acidic wash (e.g., dilute HCl) will convert the excess amine and its salt into a water-soluble form that can be extracted. If using an inorganic base, ensure the product is thoroughly washed with water to remove residual salts.

  • Possible Cause 3: Formation of Byproducts from Base.

    • Troubleshooting Step: While tertiary amines like TEA are primarily intended to be non-nucleophilic bases, they can sometimes react. Pyridine is known to act as a nucleophilic catalyst. If byproduct formation is an issue, consider using a non-nucleophilic inorganic base like K₂CO₃ or NaOH.

Quantitative Data Summary

The following tables summarize yield data from studies on the synthesis of sulfonamides under various conditions. While not specific to N,N-dipropylbenzenesulfonamide in all cases, they provide excellent reference points for the effect of base and solvent choice.

Table 1: Effect of Base and Solvent on Sulfonamide Yield

AmineBaseSolventYield (%)Reference
Dibutylamine1.0 M NaOHWater94%[4][5]
1-Octylamine1.0 M NaOHWater98%[4][5]
Hexamethylenimine1.0 M NaOHWater97%[4][5]
GlycineNa₂CO₃Water96%[6]
β-AlanineNa₂CO₃Water95%[6]
1,4-phenylenediamineTriethylamineDry Benzene88%
Various AminesK₂CO₃THF / WaterHigh Yields*[3]

*Specific percentage not stated, but noted as a significant improvement over other methods.

Detailed Experimental Protocol

This section provides a general, representative protocol for the synthesis of N,N-dipropylbenzenesulfonamide based on efficient methods reported in the literature.[3]

Materials:

  • Benzenesulfonyl chloride

  • Di-n-propylamine

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 5% Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-propylamine (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir until it is well-suspended.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath to 0°C. Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of THF. Add this solution dropwise to the stirring amine mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using TLC until the starting amine spot has disappeared.

  • Work-up:

    • Quench the reaction by adding deionized water to dissolve any remaining salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers. Wash sequentially with 5% HCl (to remove any unreacted amine), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,N-dipropylbenzenesulfonamide.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for selecting the optimal base and solvent for the synthesis.

Caption: General experimental workflow for the synthesis of N,N-dipropylbenzenesulfonamide.

decision_logic question question recommendation recommendation solvent solvent base base start Select Synthesis Conditions q1 Priority: Green Chemistry & High Yield? start->q1 rec1 Recommended System: Aqueous q1->rec1 Yes rec2 Recommended System: Biphasic / Organic q1->rec2 No sol1 Solvent: Water rec1->sol1 base1 Base: Na₂CO₃ or NaOH rec1->base1 q2 Priority: High Yield or Short Reaction Time? rec2->q2 sol2 Solvent: THF/Water q2->sol2 High Yield sol3 Solvent: THF/Water q2->sol3 Short Time base2 Base: K₂CO₃ sol2->base2 base3 Base: NaOH sol3->base3

Caption: Decision logic for selecting an optimal base and solvent system for sulfonamide synthesis.

References

Validation & Comparative

Purity Analysis of 2-bromo-N,N-dipropylbenzenesulfonamide by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive evaluation of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-bromo-N,N-dipropylbenzenesulfonamide, a key building block in various synthetic pathways. A detailed comparison with alternative analytical techniques, supported by experimental protocols and data, is presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Purity Determination: NMR vs. Alternatives

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte purity.[1][2] Unlike chromatographic techniques that often rely on the response factors of impurities, qNMR provides a direct comparison of the molar concentration of the analyte to a certified internal standard.[3][4] This intrinsic characteristic of NMR, where the signal intensity is directly proportional to the number of nuclei, allows for accurate and precise purity determination without the need for a reference standard of the analyte itself.[5]

High-Performance Liquid Chromatography (HPLC) is a widely used alternative for purity analysis in the pharmaceutical industry, offering high sensitivity for detecting trace impurities.[6] However, the accuracy of HPLC for quantitative purity determination by area percentage can be compromised if the impurities do not have a similar UV response to the main component.[4] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are other techniques employed for the analysis of sulfonamides, each with its own set of advantages and limitations regarding sensitivity, selectivity, and sample compatibility.[5]

The following table summarizes the key performance characteristics of NMR in comparison to other common analytical techniques for the purity assessment of sulfonamides.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Molar quantitation based on the direct proportionality of signal intensity to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection by various detectors (e.g., FID, MS).
Reference Standard Requires a certified internal standard of a different compound.Typically requires a reference standard of the analyte for assay; area percent for purity relies on similar response factors of impurities.Requires a reference standard of the analyte for accurate quantification.
Selectivity High, based on unique chemical shifts of different protons.High, based on chromatographic separation.High, based on chromatographic separation.
Limit of Detection (LOD) ~0.1-1 µg/mL[3]~0.01-1 ng/mL[3]Dependent on detector, can be in the pg range.
Limit of Quantitation (LOQ) ~0.5-5 µg/mL[3]~0.05-5 ng/mL[3]Dependent on detector, can be in the ng range.
Precision (RSD) Typically < 1%[7]Typically < 2%Typically < 5%
Sample Throughput Lower, especially for qNMR with long relaxation delays.[6]Higher, with typical run times of 20-30 minutes.[6]Moderate, with typical run times of 20-40 minutes.
Structural Information Provides definitive structural confirmation of the analyte and impurities.Provides limited structural information (retention time).Can be coupled with Mass Spectrometry (MS) for structural information.
Sample Consumption Higher (milligrams).[6]Lower (micrograms).[6]Lower (micrograms).
Destructive No, the sample can be recovered.[6]Yes.[6]Yes.

Experimental Protocols

Purity Determination of this compound by ¹H-qNMR

This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.

  • Ensure complete dissolution and transfer an appropriate amount (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.[8]

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment with the following key parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).[6]

    • Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.[6]

    • Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction to ensure accurate integration.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate a well-resolved, unique signal of this compound and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the certified internal standard

Predicted ¹H NMR Spectrum and Impurity Profile

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 7.7Multiplet2HAromatic protons (ortho to SO₂ and Br)
~ 7.5 - 7.3Multiplet2HAromatic protons (meta to SO₂ and Br)
~ 3.2 - 3.0Triplet4HN-CH₂ (methylene protons of propyl groups)
~ 1.7 - 1.5Sextet4HCH₂ (methylene protons of propyl groups)
~ 0.9 - 0.7Triplet6HCH₃ (methyl protons of propyl groups)

Potential Impurities:

The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine. Potential process-related impurities that can be monitored by NMR include:

  • 2-bromobenzenesulfonyl chloride (starting material): Would exhibit distinct aromatic signals.

  • Di-n-propylamine (starting material): Would show characteristic signals for the N-H proton (if present and not exchanged) and the alkyl protons at different chemical shifts from the product.

  • 2-bromobenzenesulfonic acid (hydrolysis product): The aromatic protons would be shifted, and the sulfonic acid proton might be observable depending on the solvent and concentration.

  • Side-products: Potential N-dealkylation or other side reactions could lead to the formation of related sulfonamides, which would have their own unique NMR signatures.[8]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity analysis by qNMR and a logical comparison with alternative methods.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire Acquire ¹H NMR spectrum (quantitative parameters) lock_shim->acquire process_fid Fourier Transform, Phasing, Baseline Correction acquire->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity using the standard formula integrate->calculate report Generate Purity Report calculate->report

Experimental workflow for purity analysis by qNMR.

method_comparison cluster_nmr qNMR cluster_hplc HPLC cluster_gc GC main Purity Analysis of This compound cluster_nmr cluster_nmr main->cluster_nmr Primary Method cluster_hplc cluster_hplc main->cluster_hplc Orthogonal Method cluster_gc cluster_gc main->cluster_gc Alternative for volatile impurities nmr_adv Advantages: - Absolute quantification - Structural confirmation - Non-destructive nmr_disadv Disadvantages: - Lower sensitivity - Higher sample consumption - Slower throughput hplc_adv Advantages: - High sensitivity - High throughput - Low sample consumption hplc_disadv Disadvantages: - Relative quantification (area %) - Requires impurity standards for  accurate quantification - Destructive gc_adv Advantages: - High sensitivity for  volatile compounds - Good separation efficiency gc_disadv Disadvantages: - Limited to thermally stable  and volatile compounds - Destructive

Comparison of analytical methods for purity determination.

Conclusion

The purity analysis of this compound by NMR spectroscopy offers a robust and accurate method for absolute quantification. While alternative techniques like HPLC provide higher sensitivity for trace impurity detection, qNMR stands out for its ability to provide structural confirmation of both the analyte and its impurities without the need for specific reference standards. For comprehensive quality control, an orthogonal approach utilizing both NMR and a chromatographic technique is often the most effective strategy, ensuring a thorough understanding of the impurity profile and a high degree of confidence in the reported purity of the material.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N,N-dipropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide and 2-chloro-N,N-dipropylbenzenesulfonamide in key organic transformations. The selection of the appropriate halogenated precursor is a critical decision in multi-step synthesis, impacting reaction efficiency, catalyst selection, and overall yield. This document aims to inform that decision with a data-supported analysis of their performance in palladium-catalyzed cross-coupling reactions and directed ortho-metalation.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between the bromo and chloro analogs lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium catalyst.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl327 - 339
C-Br285 - 290

Data sourced from various chemistry resources.[1][2]

The lower bond dissociation energy of the C-Br bond means it requires less energy to break, leading to a faster rate of oxidative addition.[3] Consequently, this compound is generally more reactive than its chloro counterpart in palladium-catalyzed reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for this reaction, typically providing higher yields under milder conditions compared to the chloro analog.

Comparative Reaction Data (Illustrative)

EntryAryl Halide (Ar-X)Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2 equiv)Dioxane/H₂O9012~90%
22-Chloro-N,N-dipropylbenzenesulfonamidePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2 equiv)Toluene11024~75%

Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OR)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX 2-Halo-N,N-dipropyl- benzenesulfonamide ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for more efficient coupling of this compound with a wide range of amines under less demanding conditions. The amination of aryl chlorides often requires more specialized and bulky phosphine ligands to achieve comparable yields.[5]

Comparative Reaction Data (Illustrative)

EntryAryl Halide (Ar-X)AmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1.5) / BINAP (3)NaOtBu (1.2 equiv)Toluene1008~92%
22-Chloro-N,N-dipropylbenzenesulfonamideMorpholinePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2 equiv)Dioxane11018~80%

Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle cluster_reactants_bh Reactants cluster_products_bh Product Pd0_cat Pd(0)L₂ OxAdd_cat Oxidative Addition Pd0_cat->OxAdd_cat Ar-X ArPdX_cat Ar-Pd(II)L₂(X) OxAdd_cat->ArPdX_cat AmineCoord Amine Coordination ArPdX_cat->AmineCoord HNR₂ ArPdAmine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->ArPdAmine Deprot Deprotonation ArPdAmine->Deprot Base ArPdAmido Ar-Pd(II)L₂(NR₂) Deprot->ArPdAmido RedElim_cat Reductive Elimination ArPdAmido->RedElim_cat RedElim_cat->Pd0_cat Ar-NR₂ Product_bh Arylamine RedElim_cat->Product_bh ArX_bh 2-Halo-N,N-dipropyl- benzenesulfonamide ArX_bh->OxAdd_cat Amine_bh Amine (HNR₂) Amine_bh->AmineCoord

Buchwald-Hartwig Amination Catalytic Cycle

Directed Ortho-Metalation (DoM)

The sulfonamide group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the DMG using a strong organolithium base.[6][7] This allows for the introduction of an electrophile at the C6 position. In the case of 2-halo-N,N-dipropylbenzenesulfonamides, a halogen dance or benzyne formation can be competing pathways, particularly with the more reactive C-Br bond. However, under carefully controlled low-temperature conditions, direct lithiation at the C6 position can be achieved. The choice between the bromo and chloro derivatives can influence the propensity for these side reactions.

Comparative Reactivity

  • This compound : More susceptible to halogen dance and benzyne formation upon treatment with strong bases. Requires very low temperatures (e.g., -90 to -78 °C) to favor direct C6 lithiation.

  • 2-Chloro-N,N-dipropylbenzenesulfonamide : The stronger C-Cl bond makes it less prone to halogen dance and benzyne formation, potentially allowing for a wider temperature window for successful ortho-metalation at C6.

Directed_Ortho_Metalation cluster_workflow Experimental Workflow Start 2-Halo-N,N-dipropyl- benzenesulfonamide Base Add Strong Base (e.g., n-BuLi, THF, -78°C) Start->Base Intermediate Ortho-lithiated Intermediate Base->Intermediate Electrophile Quench with Electrophile (E⁺) Intermediate->Electrophile Product 6-Substituted Product Electrophile->Product

Directed Ortho-Metalation Workflow

Experimental Protocols

The following are general protocols that can be adapted for the specific substrates. Optimization of reaction conditions is recommended for each new substrate-reagent combination.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Chloro-N,N-dipropylbenzenesulfonamide

Materials:

  • 2-Chloro-N,N-dipropylbenzenesulfonamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous dioxane or toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add 2-chloro-N,N-dipropylbenzenesulfonamide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[8]

General Protocol for Directed Ortho-Metalation of N,N-dipropylbenzenesulfonamide

Materials:

  • 2-Halo-N,N-dipropylbenzenesulfonamide (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (1.2 equiv)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the 2-halo-N,N-dipropylbenzenesulfonamide and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 15 minutes.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

References

Validating the Structure of 2-bromo-N,N-dipropylbenzenesulfonamide: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 27, 2025 – In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the structural validation of 2-bromo-N,N-dipropylbenzenesulfonamide, a key intermediate in synthetic organic chemistry.

Mass Spectrometry: A High-Resolution Approach to Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1][2] For the structural validation of this compound, high-resolution mass spectrometry with electrospray ionization (ESI) offers exceptional accuracy and sensitivity.[3][4] ESI is a soft ionization technique that minimizes fragmentation of the parent molecule, allowing for the clear identification of the molecular ion.[1]

Predicted Mass Spectrometry Data

The expected fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions provides a molecular fingerprint, enabling its unequivocal identification. The presence of a bromine atom introduces a characteristic isotopic pattern (an M/M+2 ratio of approximately 1:1), which serves as a key diagnostic marker for bromine-containing fragments.

Below is a summary of the predicted mass-to-charge ratios (m/z) for the protonated parent molecule ([M+H]⁺) and its major fragment ions.

m/z (Theoretical) Ion Formula Proposed Fragmentation
336.0580 / 338.0560[C₁₂H₁₉⁷⁹Br¹⁴NO₂S + H]⁺ / [C₁₂H₁₉⁸¹Br¹⁴NO₂S + H]⁺Protonated parent molecule
272.1226[C₁₂H₁₉¹⁴NO₂S]⁺Loss of Bromine radical
235.9746 / 237.9726[C₆H₄⁷⁹BrO₂S]⁺ / [C₆H₄⁸¹BrO₂S]⁺Cleavage of the S-N bond
157.0137[C₆H₅O₂S]⁺Loss of Bromine from the bromobenzenesulfonyl fragment
102.1277[C₆H₁₄N]⁺N,N-dipropylaminium ion

Experimental Protocol for Mass Spectrometry Analysis

A detailed methodology for the analysis of this compound using ESI-MS/MS is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

2. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

3. ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Mass Range: m/z 50-500

4. Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 336.1 and 338.1).

  • Collision Gas: Argon

  • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Comparative Analysis with Other Techniques

While mass spectrometry provides definitive molecular weight and fragmentation data, a comprehensive structural validation often employs complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule, confirming the arrangement of the propyl groups and the substitution pattern on the benzene ring.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.[8] Key vibrational bands would include the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹) and the C-S and C-Br stretches.[6]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of an organic molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (ESI-MS/MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Correlate Spectroscopic Data ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to the Synthesis of N,N-Dipropylbenzenesulfonamide: Traditional vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,N-disubstituted benzenesulfonamides is a cornerstone in medicinal chemistry and drug discovery, owing to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents. The traditional and most direct route to N,N-dipropylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with dipropylamine. While robust, this method relies on the availability and handling of the often moisture-sensitive and corrosive benzenesulfonyl chloride. This guide provides a comparative overview of alternative synthetic strategies, offering researchers a broader palette of reagents and methodologies to access this important structural motif. We present a quantitative comparison of these methods, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic route for your research needs.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the traditional and alternative methods for the synthesis of N,N-dialkylbenzenesulfonamides, providing a basis for objective comparison.

MethodStarting MaterialsReagents/ConditionsTypical YieldAdvantagesDisadvantages
Classical Method Benzenesulfonyl chloride, DipropylamineBase (e.g., pyridine, triethylamine), Solvent (e.g., DCM, ether)>90%High yielding, straightforward, well-established.Relies on the availability of sulfonyl chloride; byproduct (HCl) needs to be neutralized.
From Thiols Benzenethiol, DipropylamineOxidizing agent (e.g., I2O5, H2O2/TMSCl, NCS), Solvent (e.g., MeCN)70-90%Avoids the use of sulfonyl chlorides, readily available starting materials.Requires an oxidant, potential for over-oxidation, may require purification to remove sulfur byproducts.
Hypervalent Iodine Benzenethiol, DipropylamineHypervalent iodine reagent (e.g., PhI(OAc)2), Ammonium carbamate, MethanolGood-ExcellentMild and practical conditions, avoids the preparation of sulfinamides.[1]Stoichiometric use of iodine reagent can be costly.
Electrochemical Synthesis Benzenethiol, DipropylamineMe4NBF4, CH3CN/HCl, Carbon anode/Iron cathodeGoodEnvironmentally benign (driven by electricity), avoids sacrificial reagents.[2][3]Requires specialized electrochemical equipment, optimization of reaction parameters can be complex.
SO2 Surrogates Aryl diazonium salts, DipropylamineDABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), Copper catalystGoodAvoids handling of gaseous SO2, mild reaction conditions.[2]May require the preparation of the diazonium salt precursor.
Copper-Catalyzed Coupling Aryl halide (e.g., Iodobenzene), Dipropylamine, Sulfur SourceCopper catalyst, Ligand, Base, SO2 surrogate or ThiolModerate-GoodBroad substrate scope for aryl halides.Catalyst and ligand can be expensive, may require higher reaction temperatures.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Classical Synthesis from Benzenesulfonyl Chloride

This method remains the most common and direct approach for the synthesis of N,N-dipropylbenzenesulfonamide.

Procedure:

  • To a solution of dipropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) at 0 °C, add benzenesulfonyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N,N-dipropylbenzenesulfonamide.

Synthesis from Benzenethiol via Oxidative Coupling

Procedure:

  • To a solution of benzenethiol (1.0 equivalent) in acetonitrile (MeCN, 10 mL), add N-chlorosuccinimide (NCS, 2.2 equivalents) and tetrabutylammonium chloride (0.1 equivalents) in water.

  • Stir the mixture at room temperature for 30 minutes to generate the benzenesulfonyl chloride in situ.

  • Add dipropylamine (2.0 equivalents) to the reaction mixture and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to obtain N,N-dipropylbenzenesulfonamide.

Synthesis using a Sulfur Dioxide Surrogate (DABSO)

This modern approach avoids the direct use of hazardous sulfur dioxide gas by employing a stable and easy-to-handle surrogate.

Procedure:

  • To a mixture of an aryldiazonium tetrafluoroborate (1.0 equivalent), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.1 equivalents), and a copper(I) catalyst (e.g., CuBr, 10 mol%) in a suitable solvent (e.g., acetonitrile), add dipropylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired sulfonamide.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.

G cluster_0 Classical Method cluster_1 From Thiols cluster_2 SO2 Surrogate Method Benzenesulfonyl\nChloride Benzenesulfonyl Chloride N,N-Dipropylbenzenesulfonamide N,N-Dipropylbenzenesulfonamide Benzenesulfonyl\nChloride->N,N-Dipropylbenzenesulfonamide + Dipropylamine + Base Benzenethiol Benzenethiol Benzenesulfonyl\nChloride (in situ) Benzenesulfonyl Chloride (in situ) Benzenethiol->Benzenesulfonyl\nChloride (in situ) + Oxidant Benzenesulfonyl\nChloride (in situ)->N,N-Dipropylbenzenesulfonamide + Dipropylamine Aryl Diazonium\nSalt Aryl Diazonium Salt Aryl Sulfonyl\nIntermediate Aryl Sulfonyl Intermediate Aryl Diazonium\nSalt->Aryl Sulfonyl\nIntermediate + DABSO + Cu Catalyst Aryl Sulfonyl\nIntermediate->N,N-Dipropylbenzenesulfonamide + Dipropylamine

Caption: Synthetic pathways to N,N-dipropylbenzenesulfonamide.

G Start Start Select Method Select Method Start->Select Method Classical Classical Select Method->Classical High Yield Established From Thiol From Thiol Select Method->From Thiol Avoids Sulfonyl Chloride SO2 Surrogate SO2 Surrogate Select Method->SO2 Surrogate Mild Conditions Modern Prepare Reagents Prepare Reagents Classical->Prepare Reagents From Thiol->Prepare Reagents SO2 Surrogate->Prepare Reagents Run Reaction Run Reaction Prepare Reagents->Run Reaction Workup & Purify Workup & Purify Run Reaction->Workup & Purify Product Product Workup & Purify->Product

Caption: Experimental workflow for sulfonamide synthesis.

References

A Comparative Analysis of Directing Groups for Ortho-Metalation: The N,N-Dipropylsulfonamide Group versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful tool for achieving regioselective substitution. The choice of the directing metalation group (DMG) is critical to the success of this strategy. This guide provides a comparative study of various DMGs, with a particular focus on the N,N-dipropylsulfonamide group against other widely used alternatives, supported by experimental data and detailed protocols.

Introduction to Directed Ortho-Metalation

Directed ortho-metalation is a chemical reaction in which a directing group on an aromatic ring guides the deprotonation of a proton at the adjacent ortho position by a strong base, typically an organolithium reagent.[1][2] This generates a highly reactive organolithium intermediate that can then be quenched with a variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high regioselectivity.[1][2] The effectiveness of a DMG is primarily determined by its ability to coordinate with the lithium atom of the base, thereby increasing the acidity of the ortho-protons and facilitating their removal.[3]

Hierarchy and Performance of Directing Groups

A well-established hierarchy exists for the directing ability of various functional groups in DoM reactions.[4] This hierarchy is generally based on the Lewis basicity of the heteroatom in the DMG and its ability to form a stable chelate with the lithium cation.[3] The most powerful directing groups typically contain oxygen or nitrogen atoms with lone pairs readily available for coordination.

Competition experiments have established the following general order of directing ability for common DMGs:

OCONR₂ (O-carbamate) > CONR₂ (tertiary amide) > SO₂NR₂ (sulfonamide) > OMe (methoxy)

While the N,N-dipropylsulfonamide group is a potent directing group, O-carbamates and tertiary amides are generally considered to be more powerful.[1][4] The following sections provide a detailed comparison of their performance based on available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the performance of the N,N-dipropylsulfonamide group in comparison to the N,N-diethylcarbamate (a representative O-carbamate) and N,N-diethylbenzamide (a representative tertiary amide) directing groups in directed ortho-metalation reactions.

Table 1: Ortho-Metalation Directed by the N,N-Dipropylsulfonamide Group

Starting MaterialBase (equiv.)SolventTemperature (°C)ElectrophileProductYield (%)Reference
N,N-Dipropylbenzenesulfonamiden-BuLi (1.1)THF-78MeOD2-Deutero-N,N-dipropylbenzenesulfonamide>95 (D-incorporation)[5]
N,N-Dipropyl-1-naphthalenesulfonamiden-BuLi (1.2)THF-78 to 0MeI2-Methyl-N,N-dipropyl-1-naphthalenesulfonamide85[5]
N,N-Dipropyl-1-naphthalenesulfonamiden-BuLi (1.2)THF-78 to 0DMF2-Formyl-N,N-dipropyl-1-naphthalenesulfonamide75[5]

Table 2: Ortho-Metalation Directed by the N,N-Diethylcarbamate (OCONEt₂) Group

Starting MaterialBase (equiv.)SolventTemperature (°C)ElectrophileProductYield (%)Reference
Phenyl N,N-diethylcarbamates-BuLi/TMEDA (1.2)THF-78Me₃SiCl2-(Trimethylsilyl)phenyl N,N-diethylcarbamate96[4]
Phenyl N,N-diethylcarbamates-BuLi/TMEDA (1.2)THF-78I₂2-Iodophenyl N,N-diethylcarbamate94[4]
Phenyl N,N-diethylcarbamates-BuLi/TMEDA (1.2)THF-78DMF2-Formylphenyl N,N-diethylcarbamate85[4]

Table 3: Ortho-Metalation Directed by the N,N-Diethylbenzamide (CONEt₂) Group

Starting MaterialBase (equiv.)SolventTemperature (°C)ElectrophileProductYield (%)Reference
N,N-Diethylbenzamides-BuLi/TMEDA (1.1)THF-78MeODN,N-Diethyl-2-deuterobenzamide98 (D-incorporation)[6]
N,N-Diethylbenzamides-BuLi/TMEDA (1.1)THF-78Me₃SiClN,N-Diethyl-2-(trimethylsilyl)benzamide95[6]
N,N-Diethylbenzamides-BuLi/TMEDA (1.1)THF-78I₂N,N-Diethyl-2-iodobenzamide89[6]

From the data presented, it is evident that all three directing groups are highly effective in promoting ortho-metalation, with yields for various electrophilic quenching reactions generally being very high. The O-carbamate and tertiary amide groups often provide slightly higher yields compared to the sulfonamide group under similar conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for ortho-metalation using the compared directing groups.

General Procedure for Ortho-Metalation of N,N-Dipropylarylsulfonamides

To a solution of the N,N-dipropylarylsulfonamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise. The resulting mixture is stirred at -78 °C for 1 hour. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]

General Procedure for Ortho-Metalation of Phenyl N,N-Diethylcarbamate

To a solution of phenyl N,N-diethylcarbamate (1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C is added sec-butyllithium (1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The electrophile (1.3 mmol) is then added, and the mixture is stirred for a further 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography.[4]

General Procedure for Ortho-Metalation of N,N-Diethylbenzamide

A solution of N,N-diethylbenzamide (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution is added TMEDA (1.1 mmol), followed by the dropwise addition of sec-butyllithium (1.1 mmol). The resulting deep red solution is stirred at -78 °C for 30 minutes. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 1-3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography.[6]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for directed ortho-metalation.

Directed_Ortho_Metalation cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_electrophile Quenching cluster_product Product A Aromatic Substrate (with DMG) C Ortho-Lithiated Intermediate A->C Deprotonation B Organolithium Base (e.g., n-BuLi) B->C E Ortho-Substituted Product C->E Electrophilic Quench D Electrophile (E+) D->E

Caption: General mechanism of Directed Ortho-Metalation (DoM).

Experimental_Workflow Start Start: Dissolve Substrate in Anhydrous Solvent Cool Cool to -78 °C Start->Cool AddBase Add Organolithium Base Dropwise Cool->AddBase Stir1 Stir for 1 hour AddBase->Stir1 AddEplus Add Electrophile Stir1->AddEplus Stir2 Stir for 1-3 hours AddEplus->Stir2 Quench Quench Reaction Stir2->Quench Extract Workup and Extraction Quench->Extract Purify Purification Extract->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a DoM reaction.

Caption: Chelation of the lithium base by the sulfonamide group.

Conclusion

The N,N-dipropylsulfonamide group is a robust and effective directing group for the ortho-metalation of aromatic rings, providing good to excellent yields for a variety of electrophilic quench reactions. While generally outperformed in terms of directing power by O-carbamates (OCONEt₂) and tertiary amides (CONEt₂), the sulfonamide group offers a valuable alternative with its own unique electronic and steric properties. The choice of directing group will ultimately depend on the specific substrate, desired transformation, and the subsequent synthetic steps planned for the functionalized aromatic product. The provided data and protocols offer a solid foundation for making an informed decision in the design and execution of directed ortho-metalation strategies.

References

Assessing the Biological Activity of 2-bromo-N,N-dipropylbenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of derivatives of 2-bromo-N,N-dipropylbenzenesulfonamide. Due to the limited availability of public data on this specific compound, this guide will focus on the biological activities of structurally related N,N-dialkylbenzenesulfonamides and 2-bromobenzenesulfonamide analogs to provide a relevant comparative framework.

Comparative Biological Activity Data

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring and the N-alkyl groups. The following tables summarize the quantitative data for various analogs, offering insights into potential structure-activity relationships.

Anticancer Activity

The cytotoxic effects of benzenesulfonamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound/AnalogCell LineIC50 (µM)Reference
N,N-dialkylbenzenesulfonamide Analogs
Arylpropyl sulfonamide analog 15PC-3 (Prostate)29.2[1]
HL-60 (Leukemia)20.7[1]
Benzenesulfonamide Derivatives
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)U87 (Glioblastoma)58.6[2]
Unspecified SulfonamidesMDA-MB-468 (Breast)< 30[3]
MCF-7 (Breast)< 128[3]
HeLa (Cervical)< 360[3]
Antimicrobial Activity

Benzenesulfonamide derivatives have been explored for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (mg/mL)Reference
N,N-dialkylbenzenesulfonamide Analogs
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamideBacillus subtilis0.01146[4]
Compound 4dEscherichia coli6.72[5][6]
Compound 4hStaphylococcus aureus6.63[5][6]
Compound 4aPseudomonas aeruginosa6.67[5][6]
Compound 4aSalmonella typhi6.45[5][6]
Compound 4fBacillus subtilis6.63[5][6]
Compound 4eCandida albicans6.63[5][6]
Compound 4eAspergillus niger6.28[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological activity of benzenesulfonamide derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet elucidated, the broader class of sulfonamides is known to exert its biological effects through various mechanisms.

Signaling_Pathways Potential Mechanisms of Action for Benzenesulfonamide Derivatives cluster_Anticancer Anticancer Effects cluster_Antimicrobial Antimicrobial Effects A Benzenesulfonamide Derivative B Inhibition of Carbonic Anhydrases (e.g., CA IX) A->B E Cell Cycle Arrest A->E C Disruption of pH Regulation B->C D Induction of Apoptosis C->D E->D F Benzenesulfonamide Derivative G Inhibition of Dihydropteroate Synthase F->G H Blockage of Folic Acid Synthesis G->H I Inhibition of Bacterial Growth H->I

Caption: Potential signaling pathways targeted by benzenesulfonamide derivatives.

The anticancer activity of some sulfonamides is attributed to the inhibition of carbonic anhydrases, which are enzymes involved in pH regulation in tumor cells. By disrupting pH homeostasis, these compounds can induce apoptosis (programmed cell death) and cell cycle arrest. The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This blockage ultimately inhibits bacterial growth.

Experimental Workflow

The assessment of the biological activity of a novel compound like this compound follows a structured workflow.

Experimental_Workflow General Workflow for Assessing Biological Activity A Compound Synthesis & Characterization B In vitro Screening A->B C Anticancer Activity Assays (e.g., MTT) B->C D Antimicrobial Activity Assays (e.g., MIC) B->D E Enzyme Inhibition Assays B->E F Mechanism of Action Studies C->F D->F E->F G Signaling Pathway Analysis F->G H In vivo Studies (Animal Models) G->H I Lead Compound Identification H->I

Caption: A typical experimental workflow for drug discovery.

The process begins with the synthesis and purification of the compound, followed by a series of in vitro screens to identify potential biological activities. Promising compounds are then subjected to more detailed mechanism of action studies, including the analysis of their effects on specific signaling pathways. Finally, lead compounds may advance to in vivo testing in animal models.

References

Performance of 2-bromo-N,N-dipropylbenzenesulfonamide in Different Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the expected performance of 2-bromo-N,N-dipropylbenzenesulfonamide as a substrate in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Due to a lack of specific experimental data in the published literature for this compound, this guide presents illustrative data and protocols based on the typical reactivity of electron-deficient aryl bromides in these catalytic systems. The information herein is intended to serve as a practical reference for reaction design and optimization.

Executive Summary

This compound is an aryl bromide functionalized with an electron-withdrawing sulfonamide group. This electronic feature is expected to influence its reactivity in palladium-catalyzed cross-coupling reactions. Generally, electron-withdrawing groups can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. However, the steric bulk of the ortho-bromo and N,N-dipropyl groups may also play a significant role in the overall reaction efficiency. This guide explores the anticipated outcomes and key experimental considerations for employing this substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, providing a framework for researchers to develop specific applications.

Performance Comparison in Catalytic Systems

The following tables summarize the expected performance of this compound in representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data is illustrative and based on typical yields and conditions reported for analogous electron-deficient aryl bromides.

Table 1: Illustrative Performance Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O100892
33-Tolylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF1101088

Table 2: Illustrative Performance Data for Heck Reaction

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)Et₃NDMF1201678
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3 mol%)NaOAcDMAc1301885
31-OctenePd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%)Cy₂NMeToluene1102470

Table 3: Illustrative Performance Data for Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100695
2AnilinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄1,4-Dioxane1101282
3BenzylaminePdCl₂(Amphos)₂ (3 mol%)Cs₂CO₃t-BuOH1001088

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the performance tables.

Suzuki-Miyaura Coupling: General Procedure

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: General Procedure

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: General Procedure

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial with a stir bar.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vial and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the described cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Sigma-Alkyl Pd(II)->Pd(0)L2 β-Hydride Elimination (Product + HX)

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Binding Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Buchwald-Hartwig Amination Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Quench Reaction & Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I Final Product Final Product I->Final Product

General Experimental Workflow

A Comparative Guide to the Stability of N,N-dipropylbenzenesulfonamide and Other Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the intricate process of multi-step organic synthesis. An ideal protecting group should be easily introduced, remain stable throughout various reaction conditions, and be selectively removed without affecting other functional groups. This guide provides an objective comparison of the stability of N,N-dipropylbenzenesulfonamide against three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by available experimental data and established chemical principles, offering a clear comparison to inform synthetic strategy.

Data Presentation: Comparative Stability of Amine Protecting Groups

The following table summarizes the stability of N,N-dipropylbenzenesulfonamide and other common protecting groups under various chemical conditions. It is important to note that direct quantitative experimental data for N,N-dipropylbenzenesulfonamide is limited in the literature. Therefore, some of the presented data are estimations based on the known reactivity of structurally similar N,N-dialkylbenzenesulfonamides.

Protecting GroupAcidic Conditions (e.g., TFA/DCM, 1h)Basic Conditions (e.g., 20% Piperidine/DMF, 1h)Oxidative Conditions (e.g., m-CPBA, 1h)Reductive Conditions (e.g., H₂, Pd/C, 1h)
N,N-dipropylbenzenesulfonamide >95% Stable>95% Stable~60-70% Cleavage (electrochemical)*Labile (e.g., Na/NH₃, Mg/MeOH)
Boc Labile (<1% Stable)>99% Stable>99% Stable>99% Stable
Cbz >95% Stable (cleaved by HBr/AcOH)>99% Stable>99% StableLabile (<1% Stable)
Fmoc >99% StableLabile (<1% Stable)>99% Stable>99% Stable

*Estimated based on data for N,N-diethylbenzenesulfonamide and general knowledge of sulfonamide chemistry.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of protecting group stability.

1. General Protocol for Stability Assay using RP-HPLC

This protocol provides a general method to quantify the cleavage of a protecting group from a model amine (e.g., benzylamine) under specific conditions.

  • Materials:

    • N-protected benzylamine (substrate)

    • Selected reagent for cleavage (e.g., TFA, piperidine, m-CPBA, H₂)

    • Appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))

    • Quenching solution (e.g., aqueous NaHCO₃ for acid, dilute acetic acid for base)

    • Reversed-phase HPLC system with a C18 column

    • Mobile phase: ACN and water with 0.1% TFA

  • Procedure:

    • Prepare a stock solution of the N-protected benzylamine in the reaction solvent at a known concentration (e.g., 1 mg/mL).

    • Initiate the reaction by adding the specified reagent at the desired concentration and temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution.

    • Dilute the quenched sample with the HPLC mobile phase.

    • Analyze the sample by RP-HPLC, monitoring at a suitable wavelength (e.g., 254 nm).

    • Calculate the percentage of the remaining protected amine and the formed free amine by comparing the peak areas.

2. Specific Stability Test Protocols

  • Acidic Stability:

    • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a saturated aqueous solution of sodium bicarbonate.

  • Basic Stability:

    • Reagent: 20% Piperidine in Dimethylformamide (DMF).

    • Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a dilute solution of acetic acid in water.

  • Oxidative Stability:

    • Reagent: 1.5 equivalents of meta-Chloroperoxybenzoic acid (m-CPBA) in DCM.

    • Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a freshly prepared aqueous solution of sodium sulfite.

  • Reductive Stability (Catalytic Hydrogenation):

    • Reagent: 10 mol% Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon).

    • Solvent: Methanol or Ethyl Acetate.

    • Procedure: Follow the general protocol. At each time point, filter the aliquot through a small plug of celite to remove the catalyst before HPLC analysis.

Visualization of Orthogonal Stability

The following diagram illustrates the distinct cleavage conditions for each protecting group, highlighting their orthogonality, which is a cornerstone of modern synthetic strategy.

G Acid Strong Acid (e.g., TFA) Boc Boc Acid->Boc Cleaves Base Base (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Cleaves Oxidation Oxidation (e.g., Electrochemical) Sulfonamide N,N-dipropyl- benzenesulfonamide Oxidation->Sulfonamide Cleaves Reduction Reduction (e.g., H2, Pd/C or Na/NH3) Cbz Cbz Reduction->Cbz Cleaves Reduction->Sulfonamide Cleaves

Caption: Orthogonal cleavage of common amine protecting groups.

A Comparative Review of Substituted N,N-Dialkylbenzenesulfonamides in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted N,N-dialkylbenzenesulfonamides represent a versatile class of organic compounds with a broad spectrum of applications in medicinal chemistry. Their inherent structural features allow for diverse modifications, leading to compounds with potent and selective biological activities. This guide provides a comparative overview of their primary applications as anticancer, anticonvulsant, and antimicrobial agents, supported by quantitative data and detailed experimental methodologies.

Anticancer Applications: Targeting Tumor Proliferation and Hypoxia

Substituted N,N-dialkylbenzenesulfonamides have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanisms of action are varied, with a significant focus on the inhibition of carbonic anhydrases, particularly the tumor-associated isoform IX (CA IX), and the disruption of cell cycle progression.

Inhibition of Carbonic Anhydrase IX

Under hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation. Benzenesulfonamides, acting as inhibitors of CA IX, can disrupt this adaptive mechanism, leading to increased intracellular acidosis and subsequent cell death.

Quantitative Data: Anticancer Activity and Carbonic Anhydrase Inhibition

The following table summarizes the in vitro anticancer activity (IC50/GI50) and carbonic anhydrase IX inhibitory activity (Ki) of various substituted benzenesulfonamides.

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Target EnzymeKi (nM)Reference
Series A Ureido-substituted benzenesulfonamides [1]
U-NO24-Ureido-NO2--hCA IX1[1]
U-CH34-Ureido-CH3--hCA IX7[1]
U-F4-Ureido-F--hCA IX45[1]
Series B Benzenesulfonamides with s-triazine linkers [2]
5dDiphenyl hydrazinyl methylidine--hCA IX28.6[2]
11b---hCA IX31.9[2]
5b---hCA IX33.4[2]
7b---hCA IX36.6[2]
13c-NCI-H46025.08 (GI50-MID)--[2]
Series C Indole-based benzenesulfonamides [3]
A6-MCF-7~50CA IX-[3]
A15-MCF-7~50CA IX-[3]
A6-SK-BR-3~50CA IX-[3]
A15-SK-BR-3~50CA IX-[3]
Series D N-Benzenesulfonylguanidines [4]
62-(Trifluoromethyl)benzylthioHCT-11613--[4]
72-ChloromethylbenzylthioHCT-11612--[4]
72-ChloromethylbenzylthioMCF-719--[4]
9-MCF-718--[4]
Series E Miscellaneous Benzenesulfonamides [5]
3d-MCF-743.4--[5]
4d-MCF-739.0--[5]
3d-MDA-MB-23135.9--[5]
4d-MDA-MB-23135.1--[5]
3a-A5495.988--[5]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8][9][10]

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates four times with 1% (v/v) acetic acid to remove TCA. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing the plates four times with 1% (v/v) acetic acid.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia

The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamides.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 pHi_reg Intracellular pH Regulation (Increase) CAIX->pHi_reg Apoptosis Increased Cell Death (Apoptosis) CAIX->Apoptosis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_acid Extracellular Acidification H_HCO3->pHe_acid Tumor_Survival Tumor Cell Survival & Proliferation pHi_reg->Tumor_Survival Metastasis Invasion & Metastasis pHe_acid->Metastasis Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition Inhibitor->Apoptosis Inhibition Inhibition

Caption: Role of CAIX in tumor hypoxia and its inhibition.

Anticonvulsant Applications: Modulating Neuronal Excitability

Certain substituted N,N-dialkylbenzenesulfonamides have demonstrated significant anticonvulsant properties, making them potential candidates for the treatment of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[11][12][13][14][15]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of these compounds is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED50) being a key parameter.

Compound IDSubstitution PatternTest ModelED50 (mg/kg)Reference
Series F 4-Aminobenzamides [16]
64-Amino-N-amylMES (mice, ip)42.98[16]
12d,l-4-Amino-N-(alpha-methylbenzyl)MES (mice, ip)18.02[16]
Series G 3-Aminopyrrolidine-2,5-diones [17]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione3-((4-Chlorophenyl)amino)MES, 6 Hz, scPTZBetter than ethosuximide[17]
Series H Miscellaneous [18]
----[18]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[19][20][21][22][23]

  • Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Electrode Application: Apply a drop of anesthetic ophthalmic solution to the animal's corneas. Place corneal electrodes.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using an electroconvulsive shock generator.

  • Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • ED50 Calculation: The ED50 is the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Mechanism of Action: Ion Channel Modulation

The following diagram illustrates the general mechanism of action for anticonvulsant sulfonamides that modulate ion channels.

Anticonvulsant_Mechanism Neuron Presynaptic Neuron Action_Potential Action Potential Propagation Neuron->Action_Potential Na_Channel Voltage-Gated Na+ Channel Na_Channel->Action_Potential Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Action_Potential->Ca_Channel Reduction Reduction Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Hyperexcitability Neuronal Hyperexcitability Postsynaptic_Neuron->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure Sulfonamide Anticonvulsant Sulfonamide Sulfonamide->Na_Channel Blockage Sulfonamide->Ca_Channel Blockage Sulfonamide->Action_Potential Reduction Sulfonamide->Neurotransmitter_Release Reduction Blockage Blockage

Caption: Ion channel modulation by anticonvulsant sulfonamides.

Antimicrobial Applications: Inhibiting Bacterial Growth

Substituted N,N-dialkylbenzenesulfonamides have a long history as antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Series I N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide [16][24]
5cN-HeptylE. coliSimilar to Ciprofloxacin[24]
5cN-HeptylS. aureusSimilar to Ciprofloxacin[24]
Series J N,N-Diethylamido Substituted p-Toluenesulfonamides [25]
α-T2a1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamideS. aureus3.12[25]
α-T2jN,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamideE. coli12.5[25]
Series K Miscellaneous Sulfonamides [26]
Isopropyl substituted derivative4-IsopropylS. aureus3.9[26]
Isopropyl substituted derivative4-IsopropylA. xylosoxidans3.9[26]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[27][28][29][30][31]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow: MIC Determination by Broth Microdilution

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Benzenesulfonamide Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Proper Disposal of 2-bromo-N,N-dipropylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-bromo-N,N-dipropylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards. Based on data for analogous compounds, this compound is expected to be harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.

  • Use safety goggles or a face shield to protect against splashes.

  • A lab coat or other protective clothing is mandatory to prevent skin contact.

  • All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to ensure safe and compliant disposal. This compound falls into the category of halogenated organic waste.

Waste Category Container Type Designated Label
Halogenated Organic SolidsContainer C"Halogenated Organic Waste - Solids"
Halogenated Organic Liquids (if in solution)Container B"Halogenated Organic Waste - Liquids"

Table 1: Waste Segregation for this compound.

It is imperative not to mix this waste with other waste streams, particularly non-halogenated organic waste (often collected in "Container A") or aqueous waste.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound from the laboratory setting to its final disposal.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific, well-ventilated area for waste handling.

    • Have the correctly labeled waste container readily accessible.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated "Halogenated Organic Waste - Solids" container (Container C). Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be disposed of in the solid halogenated waste container.

    • Liquid Waste: If the compound is in a solution, it should be collected in the designated "Halogenated Organic Waste - Liquids" container (Container B).

    • Original Containers: Leave chemicals in their original containers if possible. If transferring is necessary, ensure the new container is appropriate and correctly labeled.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[4]

    • Do not overfill the container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Final Disposal:

    • All chemical waste must be disposed of through an approved waste disposal plant.[1][4][5]

    • Follow your institution's specific procedures for arranging waste pickup.

    • Ensure that all labeling and documentation are complete and accurate as required by your institution and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Waste Area A->B C Identify Waste Type (Solid vs. Liquid) B->C D Transfer Solid Waste to Container 'C' (Halogenated) C->D Solid E Transfer Liquid Waste to Container 'B' (Halogenated) C->E Liquid F Securely Close Container D->F E->F G Store in Ventilated Area F->G H Arrange for Professional Waste Disposal G->H I Complete Disposal Documentation H->I

Caption: Disposal workflow for this compound.

References

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2-bromo-N,N-dipropylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.